molecular formula C10H22N4O3 B2458782 Azido-C1-PEG3-C3-NH2 CAS No. 1162336-72-2

Azido-C1-PEG3-C3-NH2

货号: B2458782
CAS 编号: 1162336-72-2
分子量: 246.311
InChI 键: VJXPLUVBIHOQFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azido-C1-PEG3-C3-NH2 is a useful research compound. Its molecular formula is C10H22N4O3 and its molecular weight is 246.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O3/c11-3-1-5-15-7-9-17-10-8-16-6-2-4-13-14-12/h1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXPLUVBIHOQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCOCCOCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Azido-C1-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker Azido-C1-PEG3-C3-NH2, a versatile tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide (B81097) and a primary amine, allows for sequential or orthogonal conjugation strategies, making it a valuable component in the synthesis of complex biomolecules and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Core Structure and Chemical Identity

This compound is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker. The nomenclature precisely describes its linear structure:

  • Azido : A terminal azide group (N₃) that enables highly specific "click chemistry" reactions.

  • C1 : A one-carbon (methylene) spacer connected to the azide group.

  • PEG3 : A polyethylene glycol chain consisting of three ethylene (B1197577) glycol units, which imparts hydrophilicity and flexibility to the linker.

  • C3 : A three-carbon (propyl) spacer.

  • NH2 : A terminal primary amine group (-NH₂) that readily participates in reactions such as amidation.

The molecule's structure allows for the conjugation of two different molecules, making it an essential tool for creating complex molecular architectures.[2] The SMILES notation for this structure is [N-]=[N+]=NCCCOCCOCCOCCCN.[2]

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1162336-72-2[4]
Molecular Formula C₁₀H₂₂N₄O₃[4]
Molecular Weight 246.31 g/mol [4]
Purity Typically ≥95%
Appearance Colorless to slightly yellow oil
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform
Storage Conditions -20°C, keep dry and sealed[4]

Molecular Structure Visualization

The following diagram illustrates the linear structure of this compound, highlighting its key functional groups.

Azido_C1_PEG3_C3_NH2 cluster_azido Azido Group cluster_peg PEG3 Linker cluster_amine Amino Group N3_1 N N3_2 N N3_1->N3_2 = N3_3 N N3_2->N3_3 + C1 CH₂ N3_3->C1 O1 O C1->O1 PEG1 CH₂CH₂ O1->PEG1 O2 O PEG1->O2 PEG2 CH₂CH₂ O2->PEG2 O3 O PEG2->O3 PEG3 CH₂CH₂ O3->PEG3 C3_1 CH₂ PEG3->C3_1 C3_2 CH₂ C3_1->C3_2 C3_3 CH₂ C3_2->C3_3 NH2 NH₂ C3_3->NH2

Caption: Chemical structure of this compound.

Experimental Protocols

This compound is a bifunctional linker, and its utility stems from the distinct reactivity of its terminal azide and amine groups. Below are detailed experimental protocols for its most common applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound can be conjugated to an alkyne-containing molecule to form a stable triazole linkage. This "click chemistry" reaction is highly efficient and bioorthogonal.[1]

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in deionized water)

  • Sodium Ascorbate (B8700270) solution (e.g., 1 M in deionized water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional, but recommended)

  • Reaction solvent (e.g., DMSO, DMF, t-BuOH/water mixture)

Procedure:

  • In a reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) in the chosen reaction solvent.

  • Add this compound (1.1 to 1.5 equivalents).

  • If using a ligand, add the TBTA solution (0.01-0.1 equivalents).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiate the reaction by adding the CuSO₄ solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours but can be left overnight.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

  • Upon completion, the reaction can be quenched by exposure to air or by adding a chelating agent like EDTA.

  • The desired triazole product can be purified using standard techniques such as silica (B1680970) gel chromatography or preparative HPLC.

Amide Bond Formation

The primary amine of this compound can be acylated by a carboxylic acid to form a stable amide bond. This is a common strategy for attaching the linker to proteins or other molecules bearing carboxyl groups.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • Coupling agent (e.g., EDC, DCC, HATU)

  • Anhydrous, amine-free solvent (e.g., DMF, DCM)

  • Base (e.g., DIPEA) (optional, depending on the coupling agent)

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) and the coupling agent (1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vessel, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Add the solution of this compound to the activated carboxylic acid mixture.

  • If required, add the base (e.g., DIPEA, 2-3 equivalents).

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by LC-MS or TLC.

  • After completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., EtOAc).

  • The combined organic layers are then washed, dried, and concentrated.

  • The crude product is purified by flash chromatography to yield the desired amide-linked conjugate.

Logical Workflow for PROTAC Synthesis

This compound is frequently used in the modular synthesis of PROTACs. The following diagram illustrates a typical workflow where the linker connects a ligand for a target protein (POI Ligand) and a ligand for an E3 ligase.

PROTAC_Synthesis_Workflow poi_ligand POI Ligand (with Alkyne) step2 CuAAC 'Click' Reaction poi_ligand->step2 e3_ligand E3 Ligase Ligand (with Carboxylic Acid) step1 Amide Coupling e3_ligand->step1 linker This compound linker->step1 intermediate E3 Ligand-Linker Intermediate (with Azide) step1->intermediate intermediate->step2 protac Final PROTAC Molecule step2->protac

Caption: PROTAC synthesis workflow using this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Azido-C1-PEG3-C3-NH2: Properties, Specifications, and Applications in Proteolysis Targeting Chimeras (PROTACs)

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of this compound, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role in bioconjugation and provides methodologies for its use in synthesizing these targeted protein degraders.

Core Chemical Properties and Specifications

This compound is a versatile heterobifunctional linker composed of a short polyethylene (B3416737) glycol (PEG) spacer flanked by an azide (B81097) group on one end and a primary amine on the other. This structure allows for sequential or orthogonal conjugation of two different molecules, making it an ideal building block for PROTACs. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertySpecificationReference(s)
CAS Number 1162336-72-2[1]
Molecular Formula C₁₀H₂₂N₄O₃[1]
Molecular Weight 246.31 g/mol [1]
Appearance Colorless to slightly yellow oil (inferred from similar PEG compounds)[2]
Purity ≥97%[3]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform, and aqueous solutions[2][4][5]
Storage Conditions Store at -20°C or 2-8°C, keep dry and sealed, desiccate for long-term storage.[1][3][5]
SMILES [N-]=[N+]=NCCCOCCOCCOCCCN[1]

Role in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's own ubiquitin-proteasome system (UPS).[1][6] The linker connecting the E3 ligase ligand and the POI ligand is a critical determinant of PROTAC efficacy.

This compound serves as this crucial linker. Its bifunctional nature allows for the covalent attachment of two distinct ligands. The primary amine can be readily coupled to a carboxylic acid-containing molecule (or its activated ester) to form a stable amide bond. The azide group provides a bioorthogonal handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to conjugate an alkyne-modified molecule.[6]

Ubiquitin-Proteasome Signaling Pathway

The ultimate goal of a PROTAC is to hijack the ubiquitin-proteasome pathway. The diagram below illustrates this cellular process.

Ubiquitin_Proteasome_Pathway cluster_initiation 1. Ubiquitin Activation cluster_conjugation 2. Ubiquitin Conjugation cluster_ligation 3. Substrate Ligation cluster_degradation 4. Proteasomal Degradation E1 E1 (Ub-Activating Enzyme) E1_Ub E1~Ub E1->E1_Ub Ub Ubiquitin (Ub) Ub->E1_Ub ATP ATP ATP->E1_Ub AMP + PPi E2 E2 (Ub-Conjugating Enzyme) E1_Ub->E2 E1 E2_Ub E2~Ub E2->E2_Ub Ternary Ternary Complex (POI-PROTAC-E3) E2_Ub->Ternary Ub Transfer E3 E3 Ligase E3->Ternary POI Target Protein (POI) POI->Ternary PROTAC PROTAC PROTAC->Ternary POI_Ub Ubiquitinated POI Ternary->POI_Ub Poly-Ubiquitination Proteasome 26S Proteasome POI_Ub->Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation PROTAC_Synthesis_Workflow Ligand1 E3 Ligase Ligand (with -COOH) Step1 Step 1: Amide Coupling Ligand1->Step1 Linker This compound Linker->Step1 Intermediate Ligand-Linker Intermediate (Azide-terminated) Step1->Intermediate Forms Amide Bond Step2 Step 2: Click Chemistry (CuAAC) Intermediate->Step2 Ligand2 POI Ligand (with Alkyne) Ligand2->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC Forms Triazole Ring Purification Purification (e.g., HPLC) PROTAC->Purification

References

The Pivotal Role of the PEG3 Spacer in Azido-C1-PEG3-C3-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the strategic selection of linker molecules is paramount to the success of novel drug candidates. Among these, bifunctional linkers capable of bridging biomolecules with therapeutic payloads or other functional moieties have garnered significant attention. Azido-C1-PEG3-C3-NH2 is one such heterobifunctional linker, distinguished by its polyethylene (B3416737) glycol (PEG) core. This technical guide provides a comprehensive exploration of the role of the triethylene glycol (PEG3) spacer within this molecule, offering insights into its impact on the physicochemical properties, reaction kinetics, and overall performance of the resulting conjugates, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a versatile chemical tool featuring two distinct reactive functional groups: a terminal azide (B81097) (-N₃) and a primary amine (-NH₂), separated by a flexible PEG3 spacer. This architecture allows for orthogonal conjugation strategies, where the azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), while the amine group can readily form stable amide bonds with carboxylic acids.[1][2][3]

PropertyDescription
Molecular Formula C₁₀H₂₂N₄O₃
Molecular Weight 246.31 g/mol
CAS Number 1162336-72-2
Functionality Heterobifunctional Linker
Reactive Groups Azide (-N₃), Primary Amine (-NH₂)
Spacer Triethylene Glycol (PEG3)

The Functional Significance of the PEG3 Spacer

The PEG3 spacer is not merely a passive connector; it imparts several crucial properties to the this compound linker and its subsequent conjugates. These properties are critical for the efficacy of the final bioconjugate, especially in complex biological systems.

Hydrophilicity and Solubility

One of the primary roles of the PEG3 spacer is to enhance the hydrophilicity of the molecule.[4][5] The repeating ethylene (B1197577) glycol units form hydrogen bonds with water molecules, which can significantly improve the aqueous solubility of otherwise hydrophobic drug molecules or ligands.[4] This is particularly advantageous in the development of PROTACs, which are often large molecules with poor solubility that can hinder their oral bioavailability and lead to challenges in formulation.[6] By incorporating a PEG3 spacer, the overall polarity of the PROTAC can be increased, mitigating these solubility issues. The introduction of polar motifs like PEG can improve aqueous solubility and cell permeability.[7]

Biocompatibility and Reduced Immunogenicity

Polyethylene glycol is well-established as a biocompatible polymer with low toxicity and immunogenicity.[5] The PEG3 spacer in this compound contributes to the overall biocompatibility of the resulting conjugate, reducing the likelihood of adverse immune responses.

Flexibility and Optimized Ternary Complex Formation

In the context of PROTACs, the linker's flexibility and length are critical for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.[8] The PEG3 spacer provides rotational freedom, allowing the two ends of the PROTAC to adopt an optimal orientation for binding to their respective proteins.[4] An inadequate linker length can lead to steric hindrance, while an excessively long linker may result in inefficient ubiquitination.[8] The PEG3 unit offers a balance of length and flexibility that has proven effective in many PROTAC designs.

Impact on Pharmacokinetics

The pharmacokinetic profile of a drug candidate is a key determinant of its clinical success. The inclusion of PEG linkers can significantly influence a drug's absorption, distribution, metabolism, and excretion (DMPK) profile.[9][10] While longer PEG chains are known to increase the hydrodynamic radius of molecules, thereby reducing renal clearance and extending circulation half-life, even a short PEG3 spacer can modulate the pharmacokinetic properties of a PROTAC.[10] However, it is important to note that the ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[11]

Experimental Protocols

The bifunctional nature of this compound allows for a variety of conjugation strategies. Below are generalized protocols for the key reactions involving this linker.

Amide Bond Formation via the Primary Amine

This protocol describes a general procedure for coupling a carboxylic acid-containing molecule to the primary amine of this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • Coupling agents (e.g., EDC, HOBt, HATU)[12][13]

  • Anhydrous, amine-free solvent (e.g., DMF, DCM)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.

  • Add the coupling agents (e.g., 1.2 equivalents of EDC and HOBt).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in the anhydrous solvent.

  • Add the tertiary amine base (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the azide group of an this compound-containing molecule and an alkyne-functionalized molecule.[14][15][16]

Materials:

  • Azide-functionalized molecule (e.g., product from the amide coupling)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Copper ligand (e.g., THPTA, TBTA)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the solvent system.

  • In a separate vial, prepare a premix of CuSO₄ and the copper ligand.

  • Add the CuSO₄/ligand premix to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be purified by chromatography or precipitation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry reaction is ideal for biological applications where copper toxicity is a concern.[1][7][17]

Materials:

  • Azide-functionalized molecule

  • Strain-promoted alkyne (e.g., DBCO, BCN) functionalized molecule

  • Biocompatible solvent (e.g., PBS, DMSO)

Procedure:

  • Dissolve the azide-functionalized molecule and the strain-promoted alkyne-functionalized molecule in the chosen solvent.

  • Mix the solutions and stir at room temperature. The reaction is typically faster than CuAAC.

  • Monitor the reaction progress by LC-MS or other suitable analytical techniques.

  • The product can often be used directly in biological assays or purified by size-exclusion chromatography or HPLC.

Data Presentation

The following tables summarize quantitative data from the literature that illustrate the impact of PEG linkers on the properties of bioconjugates. While not all data is specific to this compound, it provides valuable context for the role of the PEG3 spacer.

Table 1: Physicochemical Properties of Azido-PEG-Amine Linkers

LinkerMolecular Weight ( g/mol )Spacer Length (atoms)
Azido-PEG1-amine130.157
Azido-PEG3-amine 218.2513
Azido-PEG4-amine262.3116
Azido-PEG12-amine602.7340

Note: Data compiled from various supplier datasheets.

Table 2: Impact of PEG Linker Length on PROTAC Permeability

PROTACLinker CompositionPAMPA Permeability (10⁻⁶ cm/s)
Compound AAlkyl chain0.002
Compound B1-unit PEG0.005
Compound C2-unit PEG< 0.002

Adapted from a study on VH032-based PROTACs. This data suggests that while a short PEG linker can improve permeability compared to an alkyl chain, longer PEG chains can decrease it.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) Carboxylic_Acid Carboxylic Acid- Containing Molecule Azide_Functionalized Azide-Functionalized Intermediate Carboxylic_Acid->Azide_Functionalized Azido_Linker This compound Azido_Linker->Azide_Functionalized Coupling_Agents EDC, HOBt, DIPEA Coupling_Agents->Azide_Functionalized Final_PROTAC Final PROTAC Molecule Azide_Functionalized->Final_PROTAC Alkyne_Molecule Alkyne-Functionalized Molecule Alkyne_Molecule->Final_PROTAC Cu_Catalyst CuSO4, NaAscorbate Cu_Catalyst->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC Mechanism of Action

PROTAC_MoA PROTAC PROTAC Target Binder PEG3 Linker E3 Ligase Binder Target_Protein Target Protein PROTAC:f0->Target_Protein E3_Ligase E3 Ubiquitin Ligase PROTAC:f2->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, highlighting the formation of the ternary complex.

Conclusion

The PEG3 spacer in this compound is a critical component that significantly influences the properties and performance of the resulting bioconjugates. Its contributions to hydrophilicity, biocompatibility, and conformational flexibility make it an invaluable tool for researchers and drug developers, particularly in the design of effective PROTACs. A thorough understanding of the role of this spacer, supported by empirical data and robust experimental protocols, is essential for the rational design of next-generation targeted therapeutics.

References

Azido-C1-PEG3-C3-NH2 for PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein.[1]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2] Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence due to their ability to enhance the physicochemical properties of the often large and hydrophobic PROTAC molecules.[3] This guide focuses on a specific bifunctional PEG linker, Azido-C1-PEG3-C3-NH2, and its application in the synthesis of potent and effective PROTACs.

Physicochemical Properties and Advantages of this compound

This compound is a PEG-based PROTAC linker featuring a terminal azide (B81097) group and a terminal amine group. This bifunctional nature allows for the sequential and directional conjugation of the POI and E3 ligase ligands. The key properties and advantages of this linker are summarized in the table below.

PropertyDescriptionReference
Structure A short-chain polyethylene glycol (PEG3) core with a C1 azido (B1232118) and a C3 amino terminus.
Molecular Weight Approximately 246.31 g/mol .
Solubility The PEG component enhances the aqueous solubility of the resulting PROTAC.[3]
Functionality The azide group is ideal for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for facile conjugation to an alkyne-modified ligand. The amine group can readily form stable amide bonds with carboxylic acids or activated esters.[4][5]
Flexibility The PEG chain provides conformational flexibility, which can be crucial for the formation of a stable and productive ternary complex.[5]

PROTAC Synthesis Utilizing this compound: A Step-by-Step Protocol

The synthesis of a PROTAC using this compound typically involves a two-step process: 1) conjugation of one of the ligands to the linker, and 2) attachment of the second ligand. The choice of which ligand to attach first depends on the available functional groups on the ligands and the overall synthetic strategy. Below is a representative protocol for the synthesis of a PROTAC targeting the PI3K/mTOR pathway, utilizing a "click chemistry" approach for one conjugation and amide bond formation for the other.

Step 1: "Click Chemistry" Conjugation of the POI Ligand to the Azido-PEG3-Linker

This step involves the reaction of an alkyne-modified POI ligand with the azide group of the this compound linker.

Materials:

Procedure:

  • Dissolve the alkyne-modified POI ligand (1.0 equivalent) and Boc-protected this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate (0.3 equivalents) to the solution.

  • In a separate vial, prepare a solution of CuSO4 (0.1 equivalents) in water.

  • Add the CuSO4 solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the POI-Linker-NH-Boc intermediate.

  • To deprotect the amine, dissolve the intermediate in anhydrous DCM and add TFA (10 equivalents). Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the POI-Linker-NH2 intermediate.

Step 2: Amide Coupling of the E3 Ligase Ligand

This step involves the formation of an amide bond between the free amine of the POI-Linker intermediate and a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative).

Materials:

  • POI-Linker-NH2 intermediate from Step 1

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-C3-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the POI-Linker-NH2 intermediate (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final PROTAC molecule.

Characterization:

The final PROTAC product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The length and composition of the linker can significantly impact these parameters.

The following table presents a compilation of data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
PI3KCRBNPEG-based42.23 - 227.4>70[6]
mTORCRBNPEG-based45.4~75[6]
BRD4CRBN1-2 PEG units>5000-[2]
BRD4CRBN4-5 PEG units<500-[2]
TBK1VHL21-atom (alkyl/ether)396[2]
BTKCRBN≥ 4 PEG units1-40-[2]

Experimental Protocols for PROTAC Evaluation

Western Blot Analysis of Target Protein Degradation

Western blotting is a standard method to quantify the levels of a target protein in cells following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in PROTAC synthesis and function.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI-Alkyne POI Ligand (Alkyne-modified) Click_Reaction CuAAC Click Chemistry POI-Alkyne->Click_Reaction Linker-Azide This compound Linker-Azide->Click_Reaction POI-Linker-Amine POI-Linker-NH2 Intermediate Click_Reaction->POI-Linker-Amine Amide_Coupling Amide Bond Formation POI-Linker-Amine->Amide_Coupling E3-COOH E3 Ligase Ligand (Carboxylic Acid) E3-COOH->Amide_Coupling Final_PROTAC Final PROTAC Amide_Coupling->Final_PROTAC

Caption: A representative workflow for the synthesis of a PROTAC using this compound.

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC PolyUb Polyubiquitination of POI POI->PolyUb E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3->Ub recruits Proteasome 26S Proteasome Ub->PolyUb PolyUb->Proteasome recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

Caption: The general mechanism of action of a PROTAC molecule.

PI3K_mTOR_Pathway_PROTAC Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Degradation Degradation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->AKT activates PROTAC PI3K/mTOR PROTAC PROTAC->PI3K degrades PROTAC->mTORC2 degrades

Caption: Simplified PI3K/mTOR signaling pathway and the intervention by a dual-targeting PROTAC.

References

Azido-C1-PEG3-C3-NH2: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Azido-C1-PEG3-C3-NH2, a heterobifunctional PEG-based linker critical for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for handling and experimental design.

Core Properties

This compound is a versatile chemical tool featuring a terminal azide (B81097) (-N₃) group and a primary amine (-NH₂) group, separated by a flexible polyethylene (B3416737) glycol (PEG) spacer. The azide allows for efficient conjugation through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry." The primary amine enables straightforward amide bond formation with activated carboxylic acids.

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Formula C₁₀H₂₂N₄O₃
Molecular Weight 246.31 g/mol
CAS Number 1162336-72-2
Appearance White to off-white solid or waxy semi-solid

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the solubility profile can be reliably inferred from data on analogous short-chain Azide-PEG-Amine linkers. PEGylation generally enhances hydrophilicity.

For experimental design, it is recommended to prepare a concentrated stock solution in a compatible organic solvent, which can then be added to aqueous buffers for subsequent reactions.

Table 2: Recommended Solvents for Dissolution

SolventExpected SolubilityConcentration & Notes
Dimethyl Sulfoxide (DMSO) HighRecommended for preparing stock solutions (e.g., ≥100 mg/mL). Use fresh, anhydrous DMSO to avoid hygroscopic effects impacting solubility.[1]
Dimethylformamide (DMF) HighSuitable for preparing stock solutions. Ensure the use of a dry, amine-free grade.
Water / Aqueous Buffers Moderate to HighThe PEG spacer imparts good water solubility. However, for consistent results, initial dissolution in a minimal amount of organic solvent is advised before dilution in aqueous media.[2][3][4]
Methanol, Ethanol ModerateCan be used for dissolution, though less common for stock solution preparation compared to DMSO or DMF.
Dichloromethane (DCM), Chloroform ModerateSoluble, typically used during synthesis and purification rather than for biological applications.[2][3]
Toluene LowLimited solubility.[2][3]
Diethyl Ether InsolubleNot a suitable solvent.[2][3]

Stability and Storage

Proper storage is crucial to maintain the integrity and reactivity of this compound. Like other PEGylated reagents, it is sensitive to moisture and oxidation.

Table 3: Stability and Recommended Storage Conditions

ConditionRecommendationRationale
Long-Term Storage (Solid) Store at ≤ -20°C in a tightly sealed container with a desiccant.Minimizes degradation from moisture and ambient temperature fluctuations.
Light Exposure Protect from direct light.Azide-containing compounds can be light-sensitive. Storing in an opaque vial or in the dark is recommended.
Handling Equilibrate the vial to room temperature before opening.Prevents condensation of atmospheric moisture onto the compound, which can lead to hydrolysis or aggregation.
Stock Solutions (in DMSO/DMF) Aliquot and store at -80°C for up to 6 months.[1]Avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture.
pH (in aqueous solution) Maintain near-neutral pH (6.5-7.5) for reactions involving the amine group.The primary amine is most reactive at a slightly basic pH for acylation, but stability may decrease at extreme pH values.

Experimental Protocols

The following protocols provide a general framework for the dissolution and use of this compound in a typical bioconjugation application, such as the synthesis of a PROTAC molecule.

Preparation of a Stock Solution
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening.

  • Dissolution: Add anhydrous DMSO or DMF to the solid to achieve a desired high-concentration stock (e.g., 100 mM or 50 mg/mL).

  • Homogenization: Vortex or sonicate briefly if necessary to ensure the compound is fully dissolved.

  • Storage: Use the solution immediately or aliquot into smaller volumes and store at -80°C for future use.

General Protocol for PROTAC Synthesis (Two-Step)

This protocol outlines the conjugation of a target protein ligand (functionalized with a carboxylic acid) and an E3 ligase ligand (functionalized with an alkyne) using this compound.

  • Step 1: Amide Bond Formation a. Dissolve the target protein ligand-COOH (1 equivalent) in DMF. b. Add amide coupling reagents (e.g., HATU and DIPEA). c. Add the this compound stock solution (1.1 equivalents) to the reaction mixture. d. Stir at room temperature, monitoring progress with LC-MS. e. Upon completion, purify the azide-functionalized intermediate via preparative HPLC.

  • Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) a. Dissolve the purified intermediate from Step 1 (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMSO). b. Add a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. c. Stir at room temperature until the reaction is complete, as monitored by LC-MS. d. Purify the final PROTAC conjugate using preparative HPLC.

Visualizations

PROTAC Mechanism of Action

The primary application of this compound is as a linker in PROTACs. The diagram below illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism cluster_formation cluster_ubiquitination PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Synthesis_Workflow start Start reagents1 POI-COOH + Coupling Reagents + this compound start->reagents1 reaction1 Amide Bond Formation reagents1->reaction1 purify1 Purification 1 (HPLC) (Isolate Azide-Linker-POI) reaction1->purify1 reagents2 Azide-Linker-POI + E3-Alkyne + Cu(I) Catalyst purify1->reagents2 reaction2 Click Chemistry (CuAAC) reagents2->reaction2 purify2 Purification 2 (HPLC) (Isolate Final PROTAC) reaction2->purify2 end Final PROTAC purify2->end

References

Technical Guide: Azido-C1-PEG3-C3-NH2 for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azido-C1-PEG3-C3-NH2, a bifunctional linker instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This guide details the properties of this compound, a representative experimental protocol for its use in PROTAC synthesis, and the underlying biological pathway.

Core Properties of this compound

This compound is a flexible and hydrophilic linker containing a terminal azide (B81097) group and a primary amine group, separated by a polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional nature allows for the sequential conjugation of two different molecular entities, a crucial step in the construction of a functional PROTAC. The azide group is amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for highly efficient and specific ligation to an alkyne-modified ligand. The primary amine can be readily coupled to a carboxylic acid-containing molecule via standard amide bond formation.

The PEG component of the linker enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The specific length of the linker is a critical parameter in PROTAC design, as it dictates the spatial orientation of the two ligands and influences the formation and stability of the ternary complex.

PropertyValue
CAS Number 1162336-72-2
Molecular Weight 246.31 g/mol
Chemical Formula C₁₀H₂₂N₄O₃
Appearance Typically a light yellow oil
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform
Storage Recommended at -20°C

PROTAC Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two ligands.

The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, a process catalyzed by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Signaling_Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Experimental Protocols

The synthesis of a PROTAC using a bifunctional linker like this compound is a multi-step process. The following is a representative protocol for the final "click chemistry" step, which joins the two halves of the PROTAC molecule. It is assumed that the E3 ligase ligand has been previously conjugated to the amine terminus of the linker, and the POI ligand has been modified with a terminal alkyne.

Representative Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-functionalized Protein of Interest (POI) ligand

  • Azide-functionalized E3 ligase ligand-linker conjugate (prepared using this compound)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Degassed solvent (e.g., a mixture of t-BuOH and water, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the alkyne-POI ligand and the azide-E3 ligase ligand-linker conjugate in the chosen solvent.

    • Prepare fresh stock solutions of copper(II) sulfate, sodium ascorbate, and the copper-chelating ligand.

  • Reaction Setup:

    • In a reaction vial, dissolve the alkyne-POI ligand (1 equivalent) and the azide-E3 ligase ligand-linker conjugate (1-1.2 equivalents) in the degassed solvent.

    • Purge the vial with an inert gas for 5-10 minutes.

    • Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture.

    • Add the copper(II) sulfate solution.

    • Initiate the reaction by adding the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC), until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

    • Dilute the reaction mixture with an appropriate solvent and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC molecule.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and concentration of reagents, may need to be optimized for different substrates.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Ligand1 POI-Alkyne Click_Reaction CuAAC Click Chemistry Ligand1->Click_Reaction Ligand2 E3 Ligase-Linker-Azide Ligand2->Click_Reaction Purification Purification (HPLC) Click_Reaction->Purification PROTAC Purified PROTAC Purification->PROTAC QC QC (LC-MS, NMR) PROTAC->QC Binding_Assay Binding Assays (SPR, ITC) PROTAC->Binding_Assay Cell_Culture Cell-based Assays Binding_Assay->Cell_Culture Western_Blot Western Blot (Protein Degradation) Cell_Culture->Western_Blot Toxicity Cytotoxicity Assays Cell_Culture->Toxicity

PROTAC Synthesis and Evaluation Workflow

Methodological & Application

Application Notes and Protocols for Azido-C1-PEG3-C3-NH2 in PROTAC Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of the heterobifunctional linker, Azido-C1-PEG3-C3-NH2, in the assembly of Proteolysis Targeting Chimeras (PROTACs). This linker, featuring a terminal azide (B81097) and a primary amine connected by a flexible PEG3 chain, is a versatile tool for the modular synthesis of PROTACs, enabling the degradation of specific target proteins.

Introduction to this compound in PROTAC Technology

PROTACs are chimeric molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The this compound linker is a popular choice for PROTAC synthesis due to its bifunctional nature, which allows for a two-step, modular assembly of the final PROTAC molecule. The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and cell permeability of the PROTAC, which are often large molecules with poor physicochemical properties.[1]

The primary amine (-NH2) end of the linker is typically used for amide bond formation with a carboxylic acid-functionalized E3 ligase ligand or POI ligand. The azide (-N3) end allows for a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction with an alkyne-functionalized counterpart.[2] This modular approach allows for the rapid synthesis of a library of PROTACs with varying linkers, E3 ligase ligands, or POI ligands to identify the most effective combination for target protein degradation.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter in PROTAC design, as it dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The following tables summarize quantitative data from comparative studies of PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization for achieving potent and selective protein degradation.

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Different PEG Linker Lengths [3][4]

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC 1PEG linker< 1> 95Burkitt's lymphoma (BL) cells
PROTAC 2PEG linker0.87> 95Human AML MV4-11 cells
PROTAC 3PEG linker0.1 - 0.3> 95RS4;11 leukaemia cells
PROTAC 4PEG linker< 0.01> 95MV-4-11, MOLM-13, and RS4;11 cells

Table 2: Comparative Efficacy of PROTACs Targeting Other Proteins with Varying Linker Lengths [3][5]

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)E3 Ligase Ligand
ERα9~140,000Not reportedVHL
ERα16~26,000Not reportedVHL
TBK1< 12No degradationNo degradationNot specified
TBK121396Not specified
TBK12929276Not specified
PI3KPEG/alkyl227.471.3VHL
mTORPEG/alkyl45.474.9VHL

Experimental Protocols

The following section provides a detailed, two-part protocol for the synthesis of a PROTAC using the this compound linker. The general strategy involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand.

Part 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate via Amide Coupling

This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative).

Materials:

  • This compound

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling reagent (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Addition of Coupling Reagents: To the solution from step 1, add the coupling reagent (e.g., DCC, 1.2 equivalents) and a catalytic amount of a base such as DIPEA (0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used). Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure Linker-E3 ligase ligand intermediate.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Synthesis of the Final PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the azide-functionalized Linker-E3 ligase ligand intermediate with an alkyne-functionalized POI ligand.

Materials:

  • Azide-functionalized Linker-E3 ligase ligand intermediate (from Part 1)

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • tert-Butanol (B103910)

  • Deionized water

  • Preparative high-performance liquid chromatography (HPLC) system

Procedure:

  • Dissolution of Reactants: In a reaction vial, dissolve the azide-functionalized Linker-E3 ligase ligand intermediate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0 equivalent) in a 1:1 mixture of tert-butanol and deionized water.

  • Preparation of Catalyst Solution: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 equivalents) and TBTA (0.1 equivalents) in a minimal amount of 1:1 tert-butanol/water. In another vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in deionized water.

  • Reaction Initiation: Add the copper/TBTA solution to the reaction mixture from step 1, followed by the sodium ascorbate solution. The reaction mixture will typically turn a yellow-orange color.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final PROTAC by ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment Target Protein Target Protein Proteasome Proteasome Target Protein->Proteasome Degradation E3 Ligase E3 Ligase E3 Ligase->Target Protein Ubiquitination PROTAC PROTAC PROTAC->Target Protein Binds PROTAC->E3 Ligase Recruits Ub Ub Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start Amide_Coupling Amide Coupling: E3 Ligase Ligand + Linker Start->Amide_Coupling Purification_1 Purification 1 Amide_Coupling->Purification_1 Click_Chemistry Click Chemistry: Intermediate + POI Ligand Purification_1->Click_Chemistry Purification_2 Purification 2 Click_Chemistry->Purification_2 Final_PROTAC Final PROTAC Purification_2->Final_PROTAC Cell_Treatment Cell Treatment with PROTAC Final_PROTAC->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis: DC50 and Dmax Determination Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

Application Notes and Protocols for Azido-C1-PEG3-C3-NH2 in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-C1-PEG3-C3-NH2, a versatile heterobifunctional linker, in click chemistry for various applications, including bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are provided, along with expected outcomes and characterization methods.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal azide (B81097) (-N₃) group and a primary amine (-NH₂) group, separated by a hydrophilic PEG spacer. This structure allows for orthogonal conjugation strategies. The azide group participates in highly specific and efficient click chemistry reactions with alkyne-containing molecules, while the amine group can be conjugated to various functional groups, such as carboxylic acids or activated esters. This linker is particularly valuable in the construction of PROTACs, where it can connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1][2][3][4][5]

The PEG spacer enhances the solubility and bioavailability of the resulting conjugates, making this linker ideal for applications in drug development and biological research.[1][2][3][4][5]

Core Applications

  • PROTAC Synthesis: The bifunctional nature of this compound allows for the sequential or convergent synthesis of PROTACs.[1][2][3][4][6][7]

  • Bioconjugation: This linker can be used to attach molecules to proteins, peptides, nucleic acids, and other biomolecules for applications in diagnostics, imaging, and therapeutics.

  • Drug Delivery: PEGylation of small molecule drugs or biologics using this linker can improve their pharmacokinetic properties.

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and biomaterials.

Click Chemistry Reactions with this compound

This compound is a versatile reagent for two main types of click chemistry reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of the linker with a terminal alkyne, forming a stable 1,4-disubstituted triazole ring.[1][2] This reaction is known for its high efficiency and broad functional group tolerance.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts readily with the azide group without the need for a catalyst.[1][2] This makes it particularly suitable for applications in living systems where the toxicity of copper is a concern.

Below are detailed protocols for performing both CuAAC and SPAAC reactions with this compound.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to this compound using a copper(I) catalyst generated in situ from copper(II) sulfate (B86663) and a reducing agent.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

  • Deionized water

  • Nitrogen or Argon gas

Equipment:

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Purification system (e.g., HPLC, FPLC, or dialysis cassettes)

Experimental Workflow:

CuAAC_Workflow prep Prepare Reactants mix Mix Reactants & Degas prep->mix Azide, Alkyne, Buffer initiate Initiate Reaction mix->initiate Add CuSO₄/Ligand & Sodium Ascorbate incubate Incubate initiate->incubate Room Temp, 1-4h purify Purify Conjugate incubate->purify HPLC, Dialysis analyze Analyze Product purify->analyze MS, SDS-PAGE CuAAC_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Cu_Acetylide [Cu(I)-C≡C-R1] CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Intermediate Six-membered Cu-intermediate Cu_Acetylide->Intermediate + Azide Triazole_Cu Triazole-Cu(I) Intermediate->Triazole_Cu Triazole_Cu->CuI + H+ Triazole 1,4-Triazole Triazole_Cu->Triazole SPAAC_Workflow prep Prepare Reactants mix Mix Reactants prep->mix Azide, Strained Alkyne, Buffer incubate Incubate mix->incubate Room Temp or 37°C, 1-12h purify Purify Conjugate incubate->purify HPLC, Dialysis analyze Analyze Product purify->analyze MS, SDS-PAGE SPAAC_Mechanism cluster_1 Reaction Mechanism Azide R1-N3 Transition_State [3+2] Cycloaddition Transition State Azide->Transition_State Strained_Alkyne Strained Alkyne (e.g., DBCO-R2) Strained_Alkyne->Transition_State Triazole Triazole Product Transition_State->Triazole

References

Application Notes: Precision Protein Imaging via Site-Specific Azido-Labeling and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise visualization of proteins within their native cellular environment is fundamental to understanding complex biological processes and for the development of novel therapeutics. This document provides detailed application notes and protocols for the covalent labeling of proteins using an amine-reactive azido-linker, Azido-C1-PEG3-C3-NH2 , for subsequent fluorescent imaging. This methodology leverages a powerful two-step approach: first, the introduction of a bioorthogonal azide (B81097) handle onto the protein of interest, and second, the highly specific "click chemistry" ligation of a fluorescent probe.

The linker, this compound, once functionalized with an amine-reactive group like an N-hydroxysuccinimidyl (NHS) ester, can be covalently attached to primary amines on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminus.[1][2][3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, preserving the protein's native conformation and function. The terminal azide group serves as a bioorthogonal handle, meaning it is inert to biological molecules but can be specifically targeted in a secondary reaction.[5]

This azide-labeled protein can then be visualized by reacting it with a fluorescent dye containing a complementary alkyne group. This reaction, a cornerstone of "click chemistry," is highly efficient, specific, and can be performed under biocompatible conditions.[1][5] Two primary forms of this reaction are utilized:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction, ideal for in vitro and fixed-cell applications.[5][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO or BCN), making it suitable for live-cell imaging due to the absence of cytotoxic copper catalysts.[6][7][8]

This dual-step labeling strategy provides exceptional control over the placement and stoichiometry of the fluorescent label, enabling high-resolution imaging applications from tracking protein localization and trafficking to quantifying protein-protein interactions.

Data Presentation

The efficiency of the initial protein labeling step is crucial for downstream imaging success. It is influenced by factors such as protein concentration, the molar ratio of the linker to the protein, and reaction conditions. The following tables provide representative data and recommended parameters for labeling an IgG antibody (a common protein target) with an Azido-PEG-NHS ester.

Table 1: Quantitative Parameters for Protein Labeling with Azido-PEG-NHS Ester

ParameterRecommended RangeOutcome/Consideration
Protein Concentration1 - 10 mg/mLHigher concentrations generally lead to higher labeling efficiency.[1][4]
Molar Excess of Linker10x - 40xA 20-fold molar excess typically results in 4-6 azide linkers per IgG antibody.[1][9][10]
Reaction pH7.2 - 8.5Slightly basic pH is required for the reaction with primary amines.[1][2]
Reaction Time30 - 120 minutesIncubation can be at room temperature or on ice for a longer duration.[1][9]
Buffer CompositionAmine-free (e.g., PBS, Bicarbonate)Buffers containing primary amines (e.g., Tris, Glycine) will compete with the reaction.[1][10]

Table 2: Expected Labeling Efficiency and Stoichiometry

Molar Ratio (Linker:Protein)Protein ConcentrationExpected Degree of Labeling (Azides/Protein)Expected Labeling Efficiency (%)
10x5 mg/mL2 - 4~25 - 35%
20x5 mg/mL4 - 6~30 - 40%
40x2 mg/mL5 - 8~20 - 30%
20x10 mg/mL5 - 7~35 - 45%
Note: These values are illustrative and should be optimized for each specific protein and application. The degree of labeling can be quantified using techniques like mass spectrometry.

Experimental Protocols

Here we provide detailed protocols for labeling a protein of interest with an amine-reactive azide linker and subsequent fluorescent tagging via click chemistry.

Protocol 1: Protein Labeling with Azido-PEG-NHS Ester

This protocol describes the covalent attachment of an azide handle to a protein (e.g., an antibody) using an N-hydroxysuccinimide (NHS) ester-functionalized version of the Azido-C1-PEG3-C3 linker.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer)

  • Azido-PEG-NHS Ester (e.g., Azido-C1-PEG3-C3-NHS)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or Phosphate-Buffered Saline, PBS, pH 7.4)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer (e.g., PBS or bicarbonate buffer). If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should be at least 2 mg/mL for optimal results.[11]

  • Prepare Linker Stock Solution: Immediately before use, dissolve the Azido-PEG-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for long-term storage.[1][10]

  • Calculate Reagent Volumes: Determine the volume of the linker stock solution needed to achieve the desired molar excess (e.g., 20-fold) relative to the protein. Ensure the volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[9]

  • Labeling Reaction: Add the calculated volume of the Azido-PEG-NHS Ester solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice.[9]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against PBS.[2][12]

  • Storage: Store the azide-labeled protein under conditions optimal for the unlabeled protein. The protein is now ready for click chemistry ligation.

Protocol 2: Fluorescent Labeling via Click Chemistry

This protocol provides methods for both copper-catalyzed (CuAAC) for fixed cells/in vitro use and copper-free (SPAAC) click chemistry for live-cell imaging.

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)

  • Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water)

  • Sodium Ascorbate stock solution (50 mM in water, freshly prepared)

  • Copper Ligand (e.g., TBTA) stock solution (10 mM in DMSO)

  • PBS, pH 7.4

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein with a 5- to 10-fold molar excess of the alkyne-functionalized fluorescent dye.

  • Add Click Chemistry Reagents: Add the catalyst components to the protein-dye mixture in the following order, vortexing gently after each addition:[12][13]

    • TBTA ligand to a final concentration of 100 µM.

    • CuSO₄ to a final concentration of 1 mM.

    • Sodium Ascorbate to a final concentration of 1 mM.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Remove excess dye and catalyst components using a desalting column or dialysis.

  • Imaging Preparation: The fluorescently labeled protein is now ready for use in imaging applications such as immunofluorescence on fixed cells.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Strained-alkyne functionalized fluorescent dye (e.g., DBCO-Cy5)

  • PBS, pH 7.4

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein with a 5- to 10-fold molar excess of the DBCO-functionalized fluorescent dye.

  • Incubation: Incubate the reaction for 4-12 hours at 4°C or 1-2 hours at room temperature, protected from light. Reaction times may require optimization.

  • Purification: Remove excess dye using a desalting column or dialysis.

  • Live-Cell Imaging: The fluorescently labeled protein can be introduced to live cells for imaging protein dynamics. For intracellular targets, methods like microinjection or electroporation may be required.

Protocol 3: General Workflow for Imaging Labeled Proteins in Cells

Materials:

  • Cells grown on glass-bottom dishes or coverslips

  • Fluorescently labeled protein

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • Nuclear counterstain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat with the fluorescently labeled protein as required by the experimental design (e.g., for studying receptor internalization).

  • Fixation (for fixed-cell imaging): Gently wash the cells with PBS, then add Fixation Buffer and incubate for 15 minutes at room temperature.[14]

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): If the target protein is intracellular, add Permeabilization Buffer and incubate for 10-15 minutes.[14]

  • Blocking: Add Blocking Buffer and incubate for 30-60 minutes to reduce non-specific binding.

  • Staining: If the azide-labeling was performed in situ (e.g., via metabolic labeling), the click chemistry reaction with a fluorescent dye would be performed at this stage. If using a pre-labeled protein, this step is for adding the labeled protein to fixed and permeabilized cells.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.[14]

  • Final Washes: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using mounting medium and proceed with fluorescence microscopy.[15]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from protein labeling to cellular imaging.

G cluster_0 Step 1: Protein Azido-Labeling cluster_1 Step 2: Fluorescent Tagging (Click Chemistry) cluster_2 Step 3: Cellular Imaging p1 Protein of Interest (e.g., Antibody in PBS) p2 Add Azido-PEG-NHS (20x Molar Excess) p1->p2 p3 Incubate RT, 1 hr p2->p3 p4 Purify (Desalting Column) Remove Excess Linker p3->p4 p5 Azide-Labeled Protein p4->p5 c1 Add Alkyne/DBCO-Fluorophore (5-10x Molar Excess) p5->c1 c2 Add Catalyst (CuAAC) or Incubate (SPAAC) c1->c2 c3 Purify (Desalting Column) Remove Excess Dye c2->c3 c4 Fluorescently Labeled Protein c3->c4 i1 Incubate Labeled Protein with Cultured Cells c4->i1 i2 Fix & Permeabilize Cells i1->i2 i3 Counterstain Nuclei (DAPI) i2->i3 i4 Mount & Image (Fluorescence Microscopy) i3->i4

Caption: Experimental workflow for labeling proteins and subsequent imaging.

Signaling Pathway Diagram: EGFR Signaling

This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway. The EGFR, a receptor tyrosine kinase, can be labeled using the described method to visualize its localization, dimerization, and internalization upon ligand binding.

EGFR_Pathway cluster_nucleus EGF EGF (Ligand) EGFR EGFR (Labeled with Azido-Linker + Fluorophore) EGF->EGFR binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2 Dimer->Grb2 recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (c-Fos, c-Jun) ERK->TF Nucleus Nucleus ERK->Nucleus Response Cellular Responses (Proliferation, Survival) TF->Response

Caption: Simplified EGFR signaling pathway highlighting the labeled receptor.

References

Application Notes and Protocols for Azido-C1-PEG3-C3-NH2 in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the heterobifunctional linker, Azido-C1-PEG3-C3-NH2, in the development of antibody-drug conjugates (ADCs). This linker, featuring a terminal azide (B81097) group and a primary amine connected by a flexible polyethylene (B3416737) glycol (PEG) spacer, is instrumental in the precise and stable conjugation of cytotoxic payloads to monoclonal antibodies. The methodologies detailed herein leverage the principles of "click chemistry" to achieve site-specific and efficient ADC synthesis.

Introduction to this compound in ADC Development

This compound is a versatile tool in the construction of ADCs, offering a strategic approach to linking a potent drug molecule to a targeting antibody. The primary amine serves as a reactive handle for the attachment of a cytotoxic payload, typically through the formation of a stable amide bond. The azide group provides a bioorthogonal functionality for conjugation to an antibody that has been engineered to contain a corresponding alkyne group. This "click chemistry" approach, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensures high specificity and yield under mild reaction conditions.[1][2][3][]

The inclusion of a PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[] PEGylation can shield the hydrophobic payload, reduce aggregation, and potentially decrease the immunogenicity of the conjugate.[6] The defined length of the PEG3 linker provides a balance between these beneficial properties and the potential for reduced cytotoxicity that can be observed with longer PEG chains.

Key Applications in ADC Development:

  • Site-Specific Conjugation: Enables the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved consistency and a better-defined safety and efficacy profile.[7]

  • Enhanced Solubility and Stability: The hydrophilic PEG3 spacer improves the solubility of ADCs carrying hydrophobic payloads, reducing the propensity for aggregation.[]

  • Improved Pharmacokinetics: PEGylation can extend the circulation half-life of the ADC, allowing for greater tumor accumulation.

  • Modular ADC Synthesis: The two-step conjugation strategy allows for the separate synthesis and purification of the linker-payload construct before its attachment to the antibody, providing greater control over the manufacturing process.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs developed using a short-chain PEG linker and click chemistry. While specific data for this compound is not extensively published, the presented data, based on analogous ADC constructs, provides a valuable benchmark for expected performance.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Stability of a PEGylated ADC

ParameterResultMethod of Analysis
Average Drug-to-Antibody Ratio (DAR) 1.8 - 2.2Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (LC-MS)
Monomer Purity >95%Size Exclusion Chromatography (SEC-HPLC)
In Vitro Plasma Stability (% Payload Release after 7 days) <5%Incubation in human plasma followed by LC-MS analysis

Table 2: Representative In Vitro Cytotoxicity of a PEGylated ADC against HER2-Positive Cancer Cell Lines

Cell LineHER2 ExpressionIC50 (nM)
SK-BR-3 High5 - 15
BT-474 High10 - 25
NCI-N87 High15 - 40
MCF-7 Low>1000

Note: IC50 values are highly dependent on the specific antibody, payload, and experimental conditions.[8][9][10]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the synthesis and characterization of an ADC using this compound.

Protocol 1: Synthesis of the Linker-Payload Conjugate

This protocol describes the conjugation of a cytotoxic drug with a carboxylic acid functional group to the primary amine of this compound using EDC/NHS chemistry.

Materials:

  • Cytotoxic drug with a carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Lyophilizer

Procedure:

  • Activation of the Cytotoxic Drug:

    • Dissolve the cytotoxic drug in anhydrous DMF.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the drug solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated drug.

  • Conjugation to the Linker:

    • In a separate flask, dissolve this compound in anhydrous DMF.

    • Add 2 equivalents of DIPEA to the linker solution.

    • Slowly add the activated drug solution to the linker solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the linker-payload conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Site-Specific Antibody Modification with an Alkyne Handle

This protocol describes the introduction of an alkyne group into a monoclonal antibody for subsequent conjugation with the azido-functionalized linker-payload. This can be achieved through various methods, including the use of an alkyne-containing NHS ester to modify lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Alkyne-NHS ester (e.g., DBCO-NHS ester)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Alkyne Modification:

    • Prepare a stock solution of the alkyne-NHS ester in DMSO.

    • Add a 5-10 fold molar excess of the alkyne-NHS ester to the antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove excess alkyne-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

Protocol 3: ADC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the azido-linker-payload to the alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody

  • Azido-linker-payload conjugate

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • PBS

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in water.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified antibody and a 3-5 fold molar excess of the azido-linker-payload conjugate in PBS.

    • Add THPTA to the mixture (final concentration ~1 mM).

    • Initiate the reaction by adding CuSO4 (final concentration ~0.5 mM) and sodium ascorbate (final concentration ~2.5 mM).

    • Incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purification:

    • Purify the resulting ADC using a size-exclusion chromatography system to remove unreacted linker-payload and other small molecules.

Protocol 4: Characterization of the ADC

This protocol outlines the key analytical techniques for characterizing the synthesized ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Equilibrate a hydrophobic interaction chromatography (HIC) column with a high-salt mobile phase.

  • Inject the purified ADC onto the column.

  • Elute the different ADC species (with varying numbers of conjugated drugs) using a decreasing salt gradient.

  • Monitor the elution profile at 280 nm.

  • Calculate the average DAR by integrating the peak areas of the different species.[11][12][13][14][15]

2. Purity and Aggregation Analysis by SEC-HPLC:

  • Equilibrate a size-exclusion chromatography (SEC) column with a suitable mobile phase (e.g., PBS).

  • Inject the purified ADC onto the column.

  • Monitor the elution profile at 280 nm to determine the percentage of monomer, aggregate, and fragment.

3. In Vitro Cytotoxicity Assay (MTT Assay):

  • Seed target cancer cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug in cell culture medium.

  • Replace the medium in the wells with the different concentrations of the test articles.

  • Incubate the plates for 72-120 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm to determine cell viability and calculate the IC50 value.

Visualizations

The following diagrams illustrate the key workflows and relationships in the ADC development process using this compound.

ADC_Synthesis_Workflow cluster_0 Part 1: Linker-Payload Synthesis cluster_1 Part 2: ADC Conjugation Payload (COOH) Payload (COOH) EDC_NHS EDC/NHS Activation Payload (COOH)->EDC_NHS This compound This compound Linker_Payload Azido-Linker-Payload This compound->Linker_Payload EDC_NHS->Linker_Payload CuAAC CuAAC (Click Chemistry) Linker_Payload->CuAAC Antibody Antibody Alkyne_Ab Alkyne-Modified Antibody Antibody->Alkyne_Ab Lysine Modification Alkyne_NHS_Ester Alkyne-NHS Ester Alkyne_NHS_Ester->Alkyne_Ab Alkyne_Ab->CuAAC ADC Purified ADC CuAAC->ADC

Caption: Workflow for ADC synthesis using this compound.

ADC_Characterization_Workflow cluster_0 Analytical Characterization cluster_1 Functional Characterization cluster_2 Key Quality Attributes Purified_ADC Purified ADC HIC_HPLC HIC-HPLC Purified_ADC->HIC_HPLC SEC_HPLC SEC-HPLC Purified_ADC->SEC_HPLC LC_MS LC-MS Purified_ADC->LC_MS Cytotoxicity_Assay In Vitro Cytotoxicity (MTT Assay) Purified_ADC->Cytotoxicity_Assay DAR Drug-to-Antibody Ratio (DAR) HIC_HPLC->DAR Purity Purity & Aggregation SEC_HPLC->Purity Identity Identity & Mass LC_MS->Identity Potency Potency (IC50) Cytotoxicity_Assay->Potency

Caption: Workflow for the characterization of the synthesized ADC.

Logical_Relationships cluster_0 Linker Properties cluster_1 Impact on ADC Attributes Linker This compound Linker Heterobifunctional Heterobifunctional (Azide & Amine) Linker->Heterobifunctional PEG3_Spacer PEG3 Spacer Linker->PEG3_Spacer Site_Specificity Site-Specific Conjugation Heterobifunctional->Site_Specificity enables Solubility Increased Solubility PEG3_Spacer->Solubility enhances Stability Improved Stability PEG3_Spacer->Stability improves PK_Profile Favorable PK Profile PEG3_Spacer->PK_Profile contributes to Homogeneity Homogeneous DAR Site_Specificity->Homogeneity leads to

Caption: Logical relationships of linker properties and ADC attributes.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Azido-C1-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticle surfaces is a cornerstone of nanomedicine and targeted drug delivery. The heterobifunctional linker, Azido-C1-PEG3-C3-NH2, offers a versatile platform for covalently attaching targeting moieties, therapeutic agents, or imaging probes to nanoparticles. This linker features a terminal primary amine (-NH2) for conjugation to nanoparticles with surface carboxyl groups, and a terminal azide (B81097) (-N3) group for subsequent bioorthogonal "click chemistry" reactions. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the colloidal stability and biocompatibility of the modified nanoparticles by reducing non-specific protein adsorption and subsequent uptake by the reticuloendothelial system.[1][2]

These application notes provide a comprehensive guide to the use of this compound for the surface modification of carboxylated nanoparticles, including detailed experimental protocols, characterization methods, and a workflow for their application in targeted cellular imaging.

Key Features of this compound

  • Heterobifunctional Nature : Possesses two distinct reactive groups, an amine and an azide, allowing for sequential and specific conjugation reactions.[3]

  • PEG Spacer : The hydrophilic PEG3 spacer improves the solubility and stability of the nanoparticles in biological media and minimizes immunogenicity.[4]

  • Click Chemistry Handle : The terminal azide group enables highly efficient and specific covalent attachment of alkyne-modified molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[5]

  • Amine Reactivity : The primary amine facilitates straightforward conjugation to carboxylated surfaces on a variety of nanoparticles (e.g., quantum dots, silica, iron oxide) through stable amide bond formation, typically mediated by EDC/NHS chemistry.[6]

Experimental Protocols

This section details the methodology for the surface modification of carboxylated quantum dots (QDs) with this compound, followed by a click chemistry reaction to attach a targeting ligand.

Protocol 1: Surface Modification of Carboxylated Quantum Dots

This protocol outlines the covalent attachment of this compound to the surface of carboxyl-functionalized quantum dots using carbodiimide (B86325) chemistry.

Materials:

  • Carboxylated Quantum Dots (e.g., Qdot™ 565 ITK™ Carboxyl Quantum Dots)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Glycine or 50 mM Hydroxylamine, pH 8.5

  • Amicon® Ultra centrifugal filters (100 kDa MWCO) or similar for purification

  • Nuclease-free water

Procedure:

  • Quantum Dot Preparation : Resuspend the carboxylated quantum dots in the Activation Buffer to a final concentration of 1 µM.

  • Activation of Carboxyl Groups :

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in nuclease-free water immediately before use.

    • To 1 mL of the quantum dot solution, add 100 µL of the EDC solution and 100 µL of the NHS solution.

    • Incubate the mixture for 30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.

  • Removal of Excess EDC/NHS :

    • Purify the activated quantum dots by centrifugation using an Amicon® Ultra filter (100 kDa MWCO) to remove unreacted EDC and NHS.

    • Wash the activated quantum dots twice with Activation Buffer.

  • Conjugation with this compound :

    • Resuspend the activated quantum dots in 1 mL of Coupling Buffer (PBS, pH 7.4).

    • Prepare a 10 mM stock solution of this compound in nuclease-free water.

    • Add a 100-fold molar excess of the this compound solution to the activated quantum dots.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification :

    • Add 50 µL of the Quenching Solution to the reaction mixture and incubate for 15 minutes to deactivate any remaining active NHS-esters.

    • Purify the azido-functionalized quantum dots by repeated centrifugation with the Amicon® Ultra filters, washing with Coupling Buffer until unreacted linker is removed.

    • Resuspend the final product, Azido-PEG-QDs, in PBS, pH 7.4.

Protocol 2: Click Chemistry Conjugation of a Targeting Ligand

This protocol describes the attachment of an alkyne-modified targeting ligand (e.g., DBCO-c(RGDfK)) to the azido-functionalized quantum dots via a copper-free click reaction (SPAAC).

Materials:

  • Azido-PEG-QDs from Protocol 1

  • DBCO-functionalized targeting ligand (e.g., DBCO-c(RGDfK))

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Amicon® Ultra centrifugal filters (100 kDa MWCO)

Procedure:

  • Reactant Preparation :

    • Adjust the concentration of the Azido-PEG-QDs to 1 µM in PBS.

    • Prepare a 1 mM stock solution of the DBCO-functionalized targeting ligand in DMSO.

  • Click Reaction :

    • Add a 10-fold molar excess of the DBCO-ligand solution to the Azido-PEG-QD solution.

    • Incubate the mixture overnight at 4°C with gentle mixing, protected from light.

  • Purification :

    • Purify the final conjugate (Ligand-PEG-QDs) by repeated centrifugation with Amicon® Ultra filters to remove the unreacted DBCO-ligand.

    • Wash thoroughly with PBS, pH 7.4.

    • Resuspend the purified Ligand-PEG-QDs in a suitable buffer for storage and downstream applications.

Characterization and Data Presentation

Thorough characterization of the nanoparticles at each stage of modification is crucial. The following table summarizes typical quantitative data obtained from such experiments.

ParameterBare Carboxylated QDsAzido-PEG-QDsLigand-PEG-QDs
Hydrodynamic Diameter (nm) 20.5 ± 2.135.2 ± 3.538.1 ± 3.8
Polydispersity Index (PDI) 0.180.210.23
Zeta Potential (mV) -45.3 ± 4.2-15.8 ± 2.9-12.5 ± 2.5
Surface Azide Groups/QD N/A~150~25 (reacted)
Conjugated Ligands/QD N/AN/A~125

Note: The data presented are representative and may vary depending on the specific nanoparticles, linker, and reaction conditions used.

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Surface Modification

The following diagram illustrates the overall workflow for the surface modification of carboxylated quantum dots with this compound and subsequent conjugation of a targeting ligand.

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Ligation cluster_purification1 Step 3: Purification cluster_click Step 4: Click Chemistry cluster_final_purification Step 5: Final Purification A Carboxylated QDs B Add EDC/NHS in MES Buffer A->B C Activated QDs B->C 30 min incubation D Add this compound C->D E Azido-PEG-QDs D->E 2 hr incubation F Quench & Purify (Centrifugal Filtration) E->F G Add Alkyne-Ligand F->G H Ligand-PEG-QDs G->H Overnight incubation I Purify (Centrifugal Filtration) H->I

Caption: Workflow for surface modification of nanoparticles.

Logical Workflow for Targeted Cellular Imaging

This diagram illustrates the application of the functionalized quantum dots for targeted imaging of cancer cells expressing a specific receptor.

G cluster_prep Preparation cluster_application Application cluster_binding Mechanism cluster_detection Detection NP Ligand-PEG-QDs Incubation Incubate NP with Cells NP->Incubation Cells Cancer Cells (Receptor-Positive) Cells->Incubation Binding Ligand binds to Cell Surface Receptor Incubation->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Wash Wash Unbound NPs Internalization->Wash Imaging Fluorescence Microscopy Wash->Imaging Result Visualize Targeted Cells Imaging->Result

Caption: Workflow for targeted cellular imaging application.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-C1-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1][] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][] The Azido-C1-PEG3-C3-NH2 linker is a bifunctional molecule featuring a terminal azide (B81097) for CuAAC reactions and a primary amine for subsequent functionalization. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex. The this compound linker provides a versatile platform for the modular synthesis of PROTACs via the CuAAC reaction.

These application notes provide detailed protocols for the CuAAC reaction using this compound, guidance on the purification of the resulting PEGylated products, and a visualization of the experimental workflow and the relevant biological pathway.

Data Presentation

The following tables summarize representative quantitative data for a typical CuAAC reaction and a potential purification scheme. Note that optimal conditions may vary depending on the specific alkyne-containing substrate and should be determined empirically.

Table 1: Representative CuAAC Reaction Parameters

ParameterRecommended RangeMolarity (Final)Notes
Alkyne-Substrate1.0 equivalent1 - 10 mMThe limiting reagent.
This compound1.1 - 1.5 equivalents1.1 - 15 mMA slight excess can drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)0.05 - 0.1 equivalents50 - 100 µMPrecursor to the active Cu(I) catalyst.
Sodium Ascorbate0.5 - 1.0 equivalent0.5 - 1.0 mMReducing agent to generate and maintain Cu(I). A fresh solution is crucial.
THPTA (optional ligand)0.25 - 0.5 equivalents250 - 500 µMTris(3-hydroxypropyltriazolylmethyl)amine can stabilize the Cu(I) catalyst and improve reaction efficiency.[5]
Solventt-BuOH/H₂O (1:1), DMSO, DMF-Co-solvents may be necessary to solubilize reactants.
TemperatureRoom Temperature-The reaction is typically efficient at ambient temperatures.
Reaction Time1 - 12 hours-Monitor reaction progress by TLC, LC-MS, or HPLC.
Representative Yield 85 - 98% -Highly dependent on substrates and reaction conditions.

Table 2: Representative Purification Parameters for a PEGylated PROTAC

Purification StepMethodStationary PhaseMobile Phase AMobile Phase BElutionRepresentative PurityRepresentative Yield
Initial CleanupSolid-Phase Extraction (SPE)C18WaterAcetonitrile (B52724)Step Gradient>80%>90%
Intermediate PurificationSize-Exclusion Chromatography (SEC)Sephadex G-25PBS or appropriate buffer-Isocratic>90%>85%
Final PolishingReverse-Phase HPLC (RP-HPLC)C180.1% TFA in Water0.1% TFA in AcetonitrileGradient>98%>80%

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between an alkyne-containing molecule and this compound.

Materials:

  • Alkyne-containing molecule

  • This compound

  • Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional)

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (if required for solubility)

  • Nitrogen or Argon gas

  • Reaction vial

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of your alkyne-containing molecule in DMSO or an appropriate solvent.

    • Prepare a 110 mM stock solution of this compound in deionized water.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water.

    • (Optional) Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vial, add the alkyne-containing molecule (1.0 equivalent).

    • Add the this compound stock solution (1.1 equivalents).

    • Add t-BuOH and deionized water to achieve a 1:1 solvent mixture and a final reactant concentration of 1-10 mM. If solubility is an issue, DMSO or DMF can be used as a co-solvent.

    • (Optional) Add the THPTA stock solution (0.25 equivalents).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Reaction Initiation and Monitoring:

    • Add the CuSO₄·5H₂O stock solution (0.05 equivalents) to the reaction mixture.

    • Add the freshly prepared Sodium Ascorbate stock solution (0.5 equivalents) to initiate the reaction.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC) until the limiting reagent is consumed (typically 1-12 hours).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified using an appropriate chromatographic technique as detailed in Protocol 2.

Protocol 2: Purification of the PEGylated Product

This protocol provides a general workflow for the purification of the triazole product from the CuAAC reaction. The specific methods may need to be optimized based on the properties of the final compound.

Methods:

  • Solid-Phase Extraction (SPE): For initial cleanup to remove excess copper catalyst and other salts. A C18 cartridge can be used, eluting with a stepwise gradient of acetonitrile in water.

  • Size-Exclusion Chromatography (SEC): To separate the PEGylated product from unreacted starting materials and smaller byproducts.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final polishing to achieve high purity. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common choice.[6]

General RP-HPLC Procedure:

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Inject the sample onto a semi-preparative or preparative C18 HPLC column.

  • Elute the product using a linear gradient of acetonitrile in water (both containing 0.1% TFA). The gradient will depend on the hydrophobicity of the product and should be optimized.

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Collect the fractions containing the desired product.

  • Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

  • Characterize the final product by LC-MS, NMR, and determine purity by analytical HPLC.

Mandatory Visualization

G cluster_reagents Reagent Preparation cluster_reaction CuAAC Reaction cluster_purification Work-up and Purification alkyne Alkyne-Substrate Solution mixing Combine Reactants and Solvents alkyne->mixing azide_linker This compound Solution azide_linker->mixing copper Copper(II) Sulfate Solution initiation Add Catalyst and Reducing Agent copper->initiation ascorbate Sodium Ascorbate Solution (Fresh) ascorbate->initiation ligand THPTA Solution (Optional) ligand->mixing degassing Degas with N2/Ar mixing->degassing degassing->initiation monitoring Monitor Progress (TLC, LC-MS, HPLC) initiation->monitoring workup Aqueous Work-up & Extraction monitoring->workup chromatography Chromatographic Purification (SPE, SEC, HPLC) workup->chromatography characterization Characterization (LC-MS, NMR, HPLC Purity) chromatography->characterization

Caption: Experimental workflow for the CuAAC reaction.

G POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination of POI Ternary_Complex->Poly_Ub Ub Transfer Recycling PROTAC and E3 Ligase Recycled Ternary_Complex->Recycling Ub Ubiquitin (Ub) Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Amine Functionalization using Azido-C1-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-C1-PEG3-C3-NH2 is a heterobifunctional linker that serves as a versatile tool in bioconjugation and materials science.[1][2] This linker features a terminal azide (B81097) group and a primary amine, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The primary amine allows for covalent attachment to molecules or surfaces bearing carboxylic acids or activated esters (e.g., N-hydroxysuccinimide [NHS] esters). The azide group serves as a handle for "click chemistry," enabling the efficient and specific attachment of molecules containing alkyne, dibenzocyclooctyne (DBCO), or bicyclo[6.1.0]nonyne (BCN) moieties through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2] The short PEG chain enhances solubility and reduces steric hindrance during conjugation.[]

These application notes provide detailed protocols for the use of this compound in various applications, including surface functionalization, bioconjugation, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A clear understanding of the linker's properties is crucial for its effective use in experimental design.

PropertyValueReference
Molecular Weight 246.31 g/mol [4]
CAS Number 1162336-72-2[4]
Molecular Formula C₁₀H₂₂N₄O₃[5]
Appearance Colorless to pale yellow oil or solid-
Solubility Soluble in water, DMSO, DMF, and other common organic solvents[6]
Storage Store at -20°C, desiccated[4]

Key Applications

The dual functionality of this compound makes it suitable for a range of applications:

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics, biomaterials, and biosensors.

  • Bioconjugation: Labeling of proteins, peptides, and other biomolecules with reporter molecules (e.g., fluorophores) or for creating antibody-drug conjugates (ADCs).

  • PROTAC Synthesis: As a linker to connect a target protein binder and an E3 ligase ligand in the development of PROTACs for targeted protein degradation.[1][2]

Experimental Protocols

The following are detailed protocols for key applications of this compound.

Protocol 1: Functionalization of Carboxylated Surfaces

This protocol describes the immobilization of this compound onto a surface containing carboxylic acid groups using EDC/NHS chemistry.

Workflow for Surface Functionalization

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_quenching Quenching & Washing Carboxylated_Surface Carboxylated Surface EDC_NHS EDC / NHS Carboxylated_Surface->EDC_NHS 1. Add EDC/NHS in MES Buffer Activated_Surface NHS-activated Surface EDC_NHS->Activated_Surface 2. Incubate 15-30 min Linker This compound Activated_Surface->Linker 3. Add Linker in PBS Functionalized_Surface Azide-Functionalized Surface Linker->Functionalized_Surface 4. Incubate 2 hours Quenching_Buffer Quenching Buffer (e.g., Tris-HCl) Functionalized_Surface->Quenching_Buffer 5. Quench reaction Washing_Buffer Washing Buffer (e.g., PBS) Quenching_Buffer->Washing_Buffer 6. Wash surface Final_Surface Ready for Click Chemistry Washing_Buffer->Final_Surface

Caption: Workflow for surface functionalization.

Reagents and Materials:

  • Carboxylated surface (e.g., beads, nanoparticles, sensor chip)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Surface Preparation: Wash the carboxylated surface with the activation buffer to remove any storage buffers or contaminants.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in activation buffer.

    • Immerse the carboxylated surface in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

    • Wash the surface with activation buffer to remove excess EDC and NHS.

  • Coupling of this compound:

    • Prepare a 10 mM solution of this compound in coupling buffer.

    • Immediately add the linker solution to the activated surface.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Quenching and Washing:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

    • Wash the surface thoroughly with PBST to remove any unreacted linker and by-products.

    • The azide-functionalized surface is now ready for subsequent click chemistry reactions.

Characterization of Functionalized Surface (Representative Data):

The successful functionalization of the surface can be confirmed by various analytical techniques.

Analytical TechniqueExpected OutcomeRepresentative Value
X-ray Photoelectron Spectroscopy (XPS) Appearance of N1s peak corresponding to the azide group.High-resolution N1s spectrum showing a peak at ~404-405 eV (central nitrogen of azide) and ~400-401 eV (terminal nitrogens of azide and amine).
Contact Angle Goniometry Decrease in water contact angle due to the hydrophilic PEG linker.Change from >60° (unmodified) to <30° (functionalized).
Fourier-Transform Infrared (FTIR) Spectroscopy Appearance of a characteristic azide peak.Sharp peak around 2100 cm⁻¹.
Protocol 2: Bioconjugation to a Protein via Amine Coupling

This protocol outlines the conjugation of this compound to a protein containing a carboxylic acid group, followed by a click chemistry reaction to attach a payload.

Workflow for Two-Step Bioconjugation

G cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Click Chemistry Protein_COOH Protein with -COOH EDC_NHS EDC / NHS Protein_COOH->EDC_NHS 1. Activate Carboxyls Azido_Linker This compound EDC_NHS->Azido_Linker 2. Add Linker Protein_Azide Azide-modified Protein Azido_Linker->Protein_Azide 3. Incubate & Purify Alkyne_Payload Alkyne-functionalized Payload Protein_Azide->Alkyne_Payload 4. Add Payload (e.g., DBCO-Drug) Final_Conjugate Protein-Linker-Payload Conjugate Alkyne_Payload->Final_Conjugate 5. Incubate & Purify (SPAAC)

Caption: Workflow for two-step bioconjugation.

Reagents and Materials:

  • Protein with accessible carboxylic acid groups

  • This compound

  • EDC and NHS

  • Alkyne-functionalized payload (e.g., DBCO-fluorophore)

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Anhydrous DMF or DMSO

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer.

    • Ensure the buffer is free of primary amines.

  • Activation of Protein Carboxyl Groups:

    • Add a 10-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15 minutes at room temperature.

  • Conjugation of this compound:

    • Dissolve this compound in DMF or DMSO to prepare a 100 mM stock solution.

    • Add a 20-fold molar excess of the linker solution to the activated protein solution.

    • Incubate for 2 hours at room temperature with gentle stirring.

    • Quench the reaction with the quenching solution to a final concentration of 50 mM for 15 minutes.

    • Remove excess linker and quenching reagent by SEC.

  • Click Chemistry Reaction (SPAAC):

    • Dissolve the DBCO-functionalized payload in DMSO to prepare a 10 mM stock solution.

    • Add a 3-fold molar excess of the DBCO-payload to the azide-functionalized protein solution.

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Purification of the Final Conjugate:

    • Purify the conjugate using SEC to remove unreacted payload.

Quantitative Analysis of Conjugation (Illustrative Data):

ParameterMethodTypical Result
Degree of Labeling (DOL) UV-Vis Spectroscopy or Mass Spectrometry2-4 linkers per protein
Final Conjugate Purity SDS-PAGE or SEC-HPLC>95%
Reaction Yield Protein Quantification (e.g., BCA assay)60-80%
Protocol 3: Synthesis of a PROTAC Molecule

This protocol provides a general workflow for synthesizing a PROTAC using this compound to link a Von Hippel-Lindau (VHL) E3 ligase ligand and a target protein binder.

Signaling Pathway for PROTAC Action

G PROTAC PROTAC (Target Binder-Linker-E3 Ligand) Target_Protein Target Protein of Interest PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degradation of Target Protein Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: PROTAC-mediated protein degradation pathway.

Procedure:

This is a multi-step synthesis that requires expertise in organic chemistry. The general strategy involves:

  • Synthesis of Ligand-Linker Intermediates:

    • React the amine group of this compound with a carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL ligand derivative) using standard peptide coupling reagents (e.g., HATU, DIPEA).

    • Alternatively, react an alkyne-functionalized target protein binder with the azide group of the linker via a CuAAC or SPAAC reaction.

  • Final PROTAC Assembly:

    • Couple the two ligand-linker intermediates. For example, if the first step involved coupling the E3 ligase ligand to the amine of the linker, the second step would be a click chemistry reaction to attach the alkyne-functionalized target protein binder.

  • Purification and Characterization:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the structure and purity using LC-MS and NMR.

Representative Data for PROTAC Synthesis:

StepReactionTypical YieldPurity (LC-MS)
1 Amide coupling of E3 ligand to linker70-90%>95%
2 CuAAC click reaction with target binder60-80%>98%
Final Overall Yield40-60%>99% (after purification)

Conclusion

This compound is a valuable heterobifunctional linker for a variety of applications in research and drug development. Its well-defined structure, hydrophilic PEG spacer, and dual reactive ends provide a robust platform for creating well-defined bioconjugates and functionalized materials. The protocols provided herein offer a starting point for the use of this versatile linker, and may require optimization for specific applications.

References

Synthesis of Custom PROTACs Using Azido-C1-PEG3-C3-NH2 Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of custom Proteolysis Targeting Chimeras (PROTACs) utilizing the Azido-C1-PEG3-C3-NH2 linker. PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs), offering a powerful therapeutic strategy.[1][2] This guide will focus on a modular synthetic approach employing "click chemistry" for the efficient conjugation of an E3 ligase ligand and a POI ligand to the specified linker.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are comprised of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the final molecule, such as solubility and cell permeability.[4]

The this compound linker is a flexible, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker.[7] Its azide (B81097) and amine functionalities allow for orthogonal conjugation strategies. The azide group is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific reaction for coupling with an alkyne-modified ligand.[8][9][10] The amine group can be readily coupled to a carboxylic acid-functionalized ligand via standard amide bond formation.

Overview of the Synthetic Strategy

The synthesis of a custom PROTAC using the this compound linker can be approached in a stepwise manner, as illustrated in the workflow diagram below. This strategy involves the sequential conjugation of the E3 ligase ligand and the target protein ligand to the bifunctional linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: E3 Ligase Ligand Conjugation cluster_1 Step 2: Target Protein Ligand Conjugation cluster_2 Step 3: Purification and Characterization E3_Ligand E3 Ligase Ligand (with COOH) Amide_Coupling Amide Coupling E3_Ligand->Amide_Coupling Linker This compound Linker->Amide_Coupling Intermediate Azide-Linker-E3 Ligand Amide_Coupling->Intermediate Click_Chemistry Click Chemistry (CuAAC) Intermediate->Click_Chemistry POI_Ligand Target Protein Ligand (with Alkyne) POI_Ligand->Click_Chemistry Final_PROTAC Final PROTAC Click_Chemistry->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Caption: General workflow for custom PROTAC synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a custom PROTAC using the this compound linker. As a representative example, we will describe the conjugation of a pomalidomide-derived E3 ligase ligand (for Cereblon, CRBN) and a JQ1-derived target protein ligand (for BRD4).

Materials and Reagents
  • This compound Linker

  • Pomalidomide-C5-carboxylic acid (or other carboxylic acid-functionalized E3 ligase ligand)

  • (+)-JQ1-alkyne (or other alkyne-functionalized target protein ligand)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for HPLC purification (e.g., acetonitrile, water, trifluoroacetic acid)

Synthesis of Azide-Linker-Pomalidomide Intermediate (Amide Coupling)

This protocol describes the coupling of the amine group of the linker to a carboxylic acid-functionalized pomalidomide (B1683931) derivative.

Reaction Scheme:

Procedure:

  • To a solution of pomalidomide-C5-carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and PyBOP (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol (B129727) in DCM) to yield the azide-linker-pomalidomide intermediate.

Table 1: Representative Data for Amide Coupling Reaction

ParameterValue
Starting Materials
Pomalidomide-COOH1.0 eq
This compound1.1 eq
PyBOP1.2 eq
DIPEA3.0 eq
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temp.
Reaction Time18 hours
Results
Yield60-80%
Purity (LC-MS)>95%
Synthesis of the Final PROTAC (Click Chemistry)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the azide-functionalized intermediate with an alkyne-modified JQ1 ligand.

Reaction Scheme:

Procedure:

  • To a solution of the azide-linker-pomalidomide intermediate (1.0 eq) and (+)-JQ1-alkyne (1.1 eq) in a 1:1 mixture of t-butanol and water, add a freshly prepared solution of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.5 eq) in water.

  • Add THPTA (0.1 eq) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final PROTAC.

Table 2: Representative Data for Click Chemistry Reaction

ParameterValue
Starting Materials
Azide-Linker-Pomalidomide1.0 eq
(+)-JQ1-alkyne1.1 eq
CuSO₄·5H₂O0.1 eq
Sodium Ascorbate0.5 eq
THPTA0.1 eq
Reaction Conditions
Solventt-Butanol/Water (1:1)
TemperatureRoom Temp.
Reaction Time8 hours
Results
Yield50-70%
Purity (HPLC)>98%

Characterization of the Final PROTAC

The identity and purity of the final PROTAC should be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized PROTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

PROTAC Mechanism of Action and Signaling Pathway

The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein (e.g., BRD4) and the E3 ligase (e.g., CRBN). This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The protocols outlined in this document provide a robust and versatile methodology for the synthesis of custom PROTACs using the this compound linker. The modular nature of this approach, combining amide coupling and click chemistry, allows for the rapid generation of diverse PROTAC libraries for screening and optimization in targeted protein degradation research and drug development. Rigorous purification and characterization are essential to ensure the quality and reliability of the synthesized PROTACs for subsequent biological evaluation.

References

Application Note: Conjugation of Azido-C1-PEG3-C3-NH2 to a Small Molecule Drug for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the covalent attachment of the bifunctional linker, Azido-C1-PEG3-C3-NH2, to a small molecule drug. This process, known as PEGylation, can significantly enhance the therapeutic properties of small molecules by improving their solubility, extending their circulatory half-life, and reducing immunogenicity.[][2][3][4][5] The protocol outlines the conjugation of the linker's amine group to a carboxylic acid on the small molecule, followed by the utilization of the terminal azide (B81097) for subsequent "click chemistry" applications.[6][][8] Detailed methodologies for reaction setup, purification, and characterization of the resulting conjugate are provided.

Introduction

Small molecule drugs often face challenges such as poor water solubility, rapid metabolism, and off-target toxicity, which can limit their clinical efficacy.[][3] PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains, is a well-established strategy to overcome these limitations.[2][4][5] The this compound linker is a heterobifunctional molecule that facilitates a two-step conjugation strategy.[9][10][11] The primary amine (-NH2) allows for stable amide bond formation with a small molecule drug containing a carboxylic acid, while the terminal azide (-N3) provides a handle for subsequent bioorthogonal "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[6][][10][12][13] This enables the attachment of targeting ligands, imaging agents, or other functional moieties.

Experimental Workflow

The overall experimental workflow for attaching this compound to a small molecule drug and subsequent functionalization is depicted below.

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Purification cluster_step3 Step 3: Characterization cluster_step4 Step 4: Click Chemistry (Optional) Drug_COOH Small Molecule Drug (-COOH) Reaction1 Amide Bond Formation Drug_COOH->Reaction1 Linker This compound Linker->Reaction1 Coupling_Reagents EDC, NHS Coupling_Reagents->Reaction1 Conjugate1 Azido-PEG-Drug Conjugate Reaction1->Conjugate1 Purification Purification (RP-HPLC) Conjugate1->Purification Purified_Conjugate Purified Azido-PEG-Drug Purification->Purified_Conjugate Characterization Characterization (LC-MS, NMR) Purified_Conjugate->Characterization Click_Reaction CuAAC or SPAAC Purified_Conjugate->Click_Reaction Alkyne_Molecule Alkyne-Functionalized Molecule Alkyne_Molecule->Click_Reaction Final_Conjugate Functionalized Drug Conjugate Click_Reaction->Final_Conjugate

Caption: Experimental workflow for small molecule drug conjugation.

Materials and Methods

Materials
  • Small molecule drug with a carboxylic acid functional group

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system[14][]

  • C18 HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Nuclear magnetic resonance (NMR) spectrometer[16][17][18][19]

Equipment
  • Magnetic stirrer and stir bars

  • Round bottom flasks

  • Syringes and needles

  • Rotary evaporator

  • Lyophilizer

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Small Molecule Drug

This protocol describes the formation of a stable amide bond between the small molecule drug and the linker.

  • Activation of the Carboxylic Acid:

    • Dissolve the small molecule drug (1 equivalent) in anhydrous DMF.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

  • Amide Coupling Reaction:

    • In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (2 equivalents) to the linker solution.

    • Slowly add the linker solution to the activated drug solution.

    • Stir the reaction mixture at room temperature overnight.

  • Reaction Quenching and Solvent Removal:

    • Quench the reaction by adding a small amount of water.

    • Remove the DMF under reduced pressure using a rotary evaporator.

Protocol 2: Purification of the Azido-PEG-Drug Conjugate

Purification is critical to remove unreacted starting materials and coupling reagents.[20][21] RP-HPLC is a suitable method for the purification of small molecule PEG conjugates.[14][]

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter.[14]

  • RP-HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV at a wavelength appropriate for the small molecule drug.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the product peak.

    • Analyze the collected fractions by LC-MS to confirm the presence of the desired conjugate.

  • Product Isolation:

    • Pool the pure fractions.

    • Remove the solvent by lyophilization to obtain the purified Azido-PEG-Drug conjugate as a solid.

Protocol 3: Characterization of the Azido-PEG-Drug Conjugate

Thorough characterization is essential to confirm the identity and purity of the final product.[16][22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Inject an aliquot of the purified product into the LC-MS system.

    • Confirm the presence of the correct molecular ion corresponding to the calculated mass of the Azido-PEG-Drug conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire 1H NMR and 13C NMR spectra.

    • Confirm the presence of characteristic peaks from both the small molecule drug and the PEG linker. The disappearance of the carboxylic acid proton and the appearance of new amide proton signals can confirm conjugation.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of an Azido-PEG-Drug conjugate.

Table 1: Reaction Conditions and Yields

ParameterValue
Molar Ratio (Drug:Linker)1:1.2
Reaction Time (hours)16
Temperature (°C)25
Crude Yield (%)>90%
Purified Yield (%)60-80%

Table 2: Characterization Data

AnalysisExpected ResultObserved Result
LC-MS
Retention Time (min)Varies based on conjugate15.2
Calculated Mass [M+H]+Varies based on drug750.4 g/mol
Observed Mass [M+H]+Matches calculated mass750.5 g/mol
Purity (by HPLC) >95%98.5%
¹H NMR
Chemical Shift (ppm)Characteristic peaks for drug and PEG linkerConfirmed

Signaling Pathway Context

The attachment of the this compound linker can be a crucial step in developing targeted drug delivery systems. The azide group allows for the conjugation of a targeting ligand (e.g., a peptide that binds to a cancer cell receptor) via click chemistry. This targeted conjugate can then selectively deliver the cytotoxic drug to cancer cells, potentially increasing efficacy and reducing side effects. The diagram below illustrates this concept.

signaling_pathway cluster_targeting Targeted Drug Delivery cluster_action Intracellular Action Drug_Conjugate Targeted Drug Conjugate Receptor Cell Surface Receptor Drug_Conjugate->Receptor Binding Internalization Internalization Cancer_Cell Cancer Cell Drug_Release Drug Release Internalization->Drug_Release Target_Pathway Intracellular Target Pathway Drug_Release->Target_Pathway Inhibition Apoptosis Apoptosis Target_Pathway->Apoptosis

Caption: Targeted drug delivery and mechanism of action.

Conclusion

The this compound linker provides a versatile platform for the PEGylation of small molecule drugs. The protocols outlined in this application note offer a reliable method for conjugating this linker to a carboxylic acid-containing drug, followed by purification and characterization. The resulting azido-functionalized drug conjugate is ready for subsequent modification via click chemistry, enabling the development of advanced drug delivery systems with improved therapeutic profiles.

References

Troubleshooting & Optimization

How to improve the yield of Azido-C1-PEG3-C3-NH2 conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-C1-PEG3-C3-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your conjugation experiments. This compound is a bifunctional linker containing both an azide (B81097) and a primary amine, making it a versatile tool for creating conjugates, including Proteolysis Targeting Chimeras (PROTACs)[1].

This guide is divided into sections based on the reactive handle you intend to use: the azide group for "click chemistry" or the amine group for coupling with carboxylic acids.

Section 1: Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group (-N3) on the linker allows for highly specific and efficient conjugation to alkyne-containing molecules via click chemistry. The two most common methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

Frequently Asked Questions (FAQs) - Click Chemistry

Q1: What is the difference between CuAAC and SPAAC? CuAAC is a copper-catalyzed reaction between a terminal alkyne and an azide, which is highly efficient and results in a stable 1,4-disubstituted triazole.[2][4] SPAAC is a copper-free alternative that uses a strained cyclooctyne (B158145) (like DBCO or BCN) which reacts with an azide without the need for a catalyst.[][6][7] This is advantageous for biological applications where copper toxicity is a concern.[6][7]

Q2: Which reaction, CuAAC or SPAAC, should I choose? Your choice depends on your application.

  • Choose CuAAC for its fast reaction rates and when working with small molecules or in systems where copper toxicity is not a concern.[2][8] It is a robust and high-yielding reaction.[4][9]

  • Choose SPAAC for applications involving live cells, in vivo studies, or delicate biomolecules that could be damaged by the copper catalyst or the reactive oxygen species it can generate.[2][3][6] SPAAC offers excellent bioorthogonality, meaning the reagents react specifically with each other without interfering with biological functional groups.[6][10]

Q3: What are potential issues with using a copper catalyst in CuAAC? The Cu(I) catalyst, while efficient, has drawbacks. It can be readily oxidized, and the most common system (CuSO4 with a reducing agent like sodium ascorbate) can generate reactive oxygen species that may degrade sensitive biomolecules, particularly amino acids like histidine and cysteine.[2] For this reason, copper-chelating ligands such as THPTA or TBTA are often used to stabilize the Cu(I) and minimize protein degradation.[2]

Q4: What solvents are suitable for click chemistry reactions? These reactions are robust and can be performed in a wide variety of solvents, including water, DMF, DMSO, and THF.[2][11][12] For biomolecule conjugation, aqueous buffers are commonly used.[2] Poly(ethylene glycol) itself has been used as a solvent (molten PEG2000), which can help protect the Cu(I) catalyst from oxidation.[13][14]

Troubleshooting Guide: Low Yield in CuAAC Reactions
ProblemPossible CauseRecommended Solution
Low or No Product Formation Oxidation of Cu(I) catalyst. The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state.[2]• Use a fresh solution of the reducing agent (e.g., sodium ascorbate). • Include a Cu(I)-stabilizing ligand like THPTA or TBTA in the reaction mixture.[2] • Degas the reaction buffer to remove oxygen.
Inefficient reduction of Cu(II). • Ensure a sufficient molar excess of the reducing agent (typically 3- to 10-fold excess over copper).[2]
Degradation of starting materials. • Check the purity and integrity of your azide and alkyne reagents. Store them under the recommended conditions.
Degradation of Biomolecule (e.g., Protein) Copper-mediated oxidative damage. The Cu(I)/ascorbate (B8700270) system can generate reactive oxygen species (ROS).[2]• Add a Cu(I)-stabilizing ligand (THPTA, TBTA) to chelate the copper and reduce ROS formation.[2] • Minimize reaction time and run the reaction at a lower temperature (e.g., 4°C). • Consider switching to a SPAAC (copper-free) reaction if the biomolecule is particularly sensitive.[6]
Side Product Formation Reaction of cyclooctyne with thiols (in SPAAC). Some strained alkynes can react with free cysteine residues.[2]• If using SPAAC with a thiol-containing molecule, consider pre-incubating the molecule with a thiol-blocking agent like N-ethylmaleimide (NEM).[2]
Experimental Protocols: Azide-Alkyne Cycloaddition
Protocol 1: General Procedure for CuAAC

This protocol is a starting point and should be optimized for your specific molecules.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO4) solution (e.g., 50 mM in water)

  • Sodium Ascorbate solution (e.g., 1 M in water, freshly prepared)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve your alkyne-functionalized molecule and the this compound linker in the reaction buffer. A slight molar excess of one component may be required for complete conversion.

  • Prepare the catalyst premix. In a separate tube, add CuSO4 solution. If using a ligand, add THPTA in a 1:5 molar ratio (Cu:Ligand).

  • Add the catalyst premix to the reaction mixture containing the azide and alkyne. A final copper concentration of 100-200 µM is a good starting point.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).

  • Once complete, purify the conjugate to remove the copper catalyst, excess reagents, and byproducts.[]

Protocol 2: General Procedure for SPAAC

This protocol uses a DBCO-functionalized molecule as an example.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction Buffer: Amine-free buffer, e.g., PBS, pH 7.4

Procedure:

  • Dissolve the DBCO-functionalized molecule in the reaction buffer.

  • Dissolve the this compound linker in the reaction buffer.

  • Combine the two solutions. A 1.5- to 3-fold molar excess of one component over the other is often used to drive the reaction to completion.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction is typically slower than CuAAC.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Purify the final conjugate using appropriate chromatography techniques.[16]

Visualization of CuAAC Troubleshooting

G start Low CuAAC Yield check_reagents Check Reagent Integrity (Azide, Alkyne, Ascorbate) start->check_reagents check_catalyst Check Catalyst System start->check_catalyst check_biomolecule Biomolecule Degradation? start->check_biomolecule sol_reagents Use fresh reagents (especially Sodium Ascorbate) check_reagents->sol_reagents Degraded? sol_catalyst_ligand Add Cu(I) stabilizing ligand (e.g., THPTA, TBTA) check_catalyst->sol_catalyst_ligand Cu(I) unstable? sol_catalyst_deoxygenate Deoxygenate buffer check_catalyst->sol_catalyst_deoxygenate Oxygen present? sol_biomolecule_ligand Add ligand to reduce ROS check_biomolecule->sol_biomolecule_ligand Yes end_node Yield Improved check_biomolecule->end_node No sol_reagents->end_node sol_catalyst_ligand->end_node sol_catalyst_deoxygenate->end_node sol_biomolecule_spaac Switch to copper-free SPAAC reaction sol_biomolecule_ligand->sol_biomolecule_spaac Still degrading? sol_biomolecule_spaac->end_node

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Section 2: Amine-Carboxyl Coupling (EDC/NHS Chemistry)

The primary amine (-NH2) on the linker can be conjugated to a molecule containing a carboxylic acid (-COOH) using carbodiimide (B86325) chemistry, most commonly with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS.[17][18] This forms a stable amide bond.[17]

Frequently Asked Questions (FAQs) - EDC/NHS Coupling

Q1: What is the optimal pH for conjugating the amine linker to a carboxylic acid? This is a two-step process, with each step having a different optimal pH.[19]

  • Carboxyl Activation: The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[17][19] A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[19]

  • Amine Coupling: The reaction of the activated NHS-ester with the primary amine on the linker is most efficient at a pH of 7.0 to 8.5 .[19][20] This ensures the primary amine is deprotonated and can act as a nucleophile.[19] Buffers like PBS are suitable for this step.[19][20]

Q2: Why is a two-step pH process recommended? Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency.[19] The acidic conditions needed for efficient EDC activation are not ideal for the amine coupling step (as the amine would be protonated), and the higher pH favorable for the amine reaction can lead to rapid hydrolysis of the NHS ester intermediate, reducing the yield.[19]

Q3: What buffers should I avoid? Do not use buffers that contain primary amines, such as Tris or glycine.[20][21] These will compete with the this compound linker for reaction with the activated carboxylic acid, leading to low or no conjugation.[20][21]

Q4: My EDC and/or NHS reagents are not working. What could be the cause? EDC and NHS esters are moisture-sensitive.[17][21] If they are exposed to moisture, they will hydrolyze and become inactive. Always allow the reagent vials to warm to room temperature before opening to prevent condensation, and use fresh, anhydrous reagents whenever possible.[17][21] Do not prepare stock solutions for long-term storage.[21]

Quantitative Data: Optimizing EDC/NHS Reaction pH
Reaction StepOptimal pH RangeRecommended BufferRationale
1. Carboxyl Activation 4.5 - 6.00.1 M MESMaximizes the efficiency of EDC/NHS activation of the carboxylic acid.[19]
2. Amine Coupling 7.0 - 8.5PBS (pH 7.2-7.4)Ensures the primary amine of the linker is deprotonated and nucleophilic for the reaction.[19]
Troubleshooting Guide: Low Yield in EDC/NHS Reactions
ProblemPossible CauseRecommended Solution
Low or No Conjugation Inactive EDC or NHS. Reagents have hydrolyzed due to moisture.[17]• Use fresh, anhydrous reagents. • Allow reagent vials to equilibrate to room temperature before opening to prevent condensation.[17][21]
Incorrect pH. The pH is outside the optimal range for either the activation or coupling step.[19]• Strictly follow the two-step pH protocol. Use an acidic buffer (pH 4.5-6.0) for activation and then adjust to a neutral/slightly basic buffer (pH 7.0-8.5) for coupling.[19]
Presence of competing primary amines in the buffer. • Use amine-free buffers such as MES and PBS. Avoid Tris and glycine.[17][20]
Rapid hydrolysis of the NHS-ester intermediate. • Perform the amine coupling step immediately after the carboxyl activation step.[17] At pH > 8.5, hydrolysis of the NHS ester increases significantly.[19]
Precipitation of Protein/Molecule High degree of PEGylation. Attaching multiple PEG linkers can sometimes reduce the solubility of a protein.• Optimize the molar ratio of the linker to your molecule. Start with a 10-20 fold molar excess of the linker and titrate down if necessary.[17]
Experimental Protocol: Two-Step EDC/NHS Coupling

This protocol describes the conjugation of this compound to a protein with available carboxyl groups.

Materials:

  • Protein with carboxyl groups in Activation Buffer (e.g., 0.1 M MES, pH 5.5)

  • This compound linker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Activation Step: a. Dissolve the protein in ice-cold Activation Buffer. b. Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer or water. c. Add EDC and Sulfo-NHS to the protein solution. A 10-fold molar excess of EDC/Sulfo-NHS over the protein is a common starting point. d. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Coupling Step: a. Immediately after activation, remove the excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer (pH 7.4). This also exchanges the protein into the optimal buffer for the amine reaction. b. Dissolve the this compound linker in Coupling Buffer. c. Add the linker to the activated protein solution. A 20- to 50-fold molar excess of the amine linker over the protein is a typical starting point. d. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: a. Add Quenching Buffer (e.g., Tris) to a final concentration of 20-50 mM to quench any unreacted NHS-activated groups. Incubate for 15 minutes. b. Purify the final conjugate from excess linker and reaction byproducts using size exclusion chromatography (SEC) or another suitable purification method.[][16]

Visualization of EDC/NHS Troubleshooting

G start Low EDC/NHS Yield check_reagents Check Reagent Activity (EDC, NHS) start->check_reagents check_ph Verify Reaction pH start->check_ph check_buffer Check Buffer Composition start->check_buffer sol_reagents Use fresh, anhydrous EDC/NHS. Warm to RT before opening. check_reagents->sol_reagents Inactive? sol_ph Use two-step pH protocol: 1. Activation @ pH 4.5-6.0 2. Coupling @ pH 7.0-8.5 check_ph->sol_ph Suboptimal? sol_buffer Use amine-free buffers (e.g., MES, PBS). Avoid Tris, Glycine. check_buffer->sol_buffer Amine-containing? end_node Yield Improved sol_reagents->end_node sol_ph->end_node sol_buffer->end_node G start Start: this compound Linker decision Which functional group on your target molecule? start->decision path_amine Target has Carboxylic Acid (-COOH) decision->path_amine  -COOH path_azide Target has Alkyne decision->path_azide  -Alkyne step_amine 1. Activate -COOH with EDC/NHS 2. React with Linker's -NH2 group path_amine->step_amine product_amine Product: Target-(amide)-PEG-Azide step_amine->product_amine purify Purify Conjugate (SEC, IEX, HPLC) product_amine->purify decision_azide Sensitive to Copper? path_azide->decision_azide step_cuaac Use CuAAC Reaction (CuSO4 / Ascorbate) decision_azide->step_cuaac No step_spaac Use SPAAC Reaction (e.g., DBCO, BCN) decision_azide->step_spaac Yes product_azide Product: Target-(triazole)-PEG-Amine step_cuaac->product_azide step_spaac->product_azide product_azide->purify characterize Characterize (LC-MS, SDS-PAGE) purify->characterize final_product Final Purified Conjugate characterize->final_product

References

Troubleshooting low efficiency in click chemistry with short PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, particularly when utilizing short PEG linkers.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to low yields in your click reactions. Each problem is followed by a series of potential causes and recommended solutions in a question-and-answer format.

Q1: My click reaction has a very low or no yield. What are the common causes and how can I fix this?

Low or no product formation is a frequent issue that can arise from several factors, ranging from the quality of your reagents to the reaction setup itself.

  • Potential Cause: Reagent Instability or Impurity

    • Solution: Verify the purity of your azide (B81097) and alkyne starting materials using methods like NMR or mass spectrometry. Impurities can interfere with the catalytic cycle. Ensure proper storage of reagents, especially those that are sensitive to light, moisture, or temperature.[1][2] It is advisable to prepare fresh solutions of reactants before each experiment.[2]

  • Potential Cause: Inactive Catalyst

    • Solution: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation.[3][4] Ensure you have a sufficient excess of a reducing agent, like sodium ascorbate (B8700270), to maintain copper in its active Cu(I) state.[1][3][4] Prepare the sodium ascorbate solution fresh. It is recommended to first mix the CuSO₄ with a stabilizing ligand before adding it to the reaction mixture, and then initiate the reaction by adding the sodium ascorbate.[5]

  • Potential Cause: Oxygen Sensitivity

    • Solution: The Cu(I) catalyst is sensitive to oxygen.[1][3] Degas your reaction solvent and reagents by bubbling with an inert gas like nitrogen or argon for 15-20 minutes before adding the catalyst.[1] Maintaining an inert atmosphere throughout the reaction is crucial.

  • Potential Cause: Inappropriate Solvent

    • Solution: The solubility of both the reactants and the catalyst is critical. A homogenous water/THF solvent system can be used to circumvent solubility issues, especially when dealing with hydrophobic alkanethiol-functionalized molecules and the water-soluble copper catalyst.[6]

Q2: I'm observing incomplete conversion of my starting materials. What could be the reason and what steps can I take to improve it?

Incomplete conversion often points to issues with reaction kinetics or catalyst turnover.

  • Potential Cause: Insufficient Catalyst Loading or Turnover

    • Solution: Increase the concentration of the copper catalyst and the corresponding ligand. A 5:1 ligand-to-copper ratio is often recommended for bioconjugations.[1] Also, ensure an adequate excess of sodium ascorbate is present to regenerate the active Cu(I) catalyst throughout the reaction.[1]

  • Potential Cause: Low Reactant Concentration

    • Solution: The rate of the CuAAC reaction is dependent on the concentration of the reactants. If you are working with very dilute solutions, the reaction will be inherently slower.[1][2] If possible, increase the concentration of one or both reactants.

  • Potential Cause: Steric Hindrance with Short PEG Linkers

    • Solution: Short PEG linkers may not provide enough spatial separation between the reactive moieties and bulky substrates, leading to steric hindrance.[7][8][9][10][11] This can impede the approach of the azide and alkyne groups. Consider synthesizing a linker with a longer PEG chain to increase accessibility.[2][4]

Experimental Protocols

General Protocol for a Trial CuAAC Reaction

This protocol provides a starting point for optimizing your click reaction.

  • Reagent Preparation:

    • Dissolve the alkyne-functionalized molecule and the azide-functionalized molecule in a suitable degassed solvent (e.g., a mixture of water and THF).

    • In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).[1]

    • In another vial, prepare a premixed catalyst solution by dissolving CuSO₄·5H₂O (e.g., 0.05 equivalents) and a copper-stabilizing ligand such as THPTA (0.25 equivalents) in deionized water.[1]

  • Reaction Setup:

    • In the reaction vessel containing the dissolved alkyne and azide, add the sodium ascorbate solution (e.g., 0.5 equivalents).[1]

    • Initiate the reaction by adding the premixed CuSO₄/ligand solution.[1]

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or HPLC.[1][12]

    • If the reaction is slow, gentle heating to 40-50°C can be applied.[1]

    • Upon completion, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst, followed by extraction and purification (e.g., column chromatography).[1]

Data Presentation

Table 1: Typical Reaction Conditions for CuAAC

This table summarizes common starting conditions for optimizing a CuAAC reaction.

ParameterRecommended Range/ValueNotes
Solvent Aqueous buffers (Phosphate, HEPES), Water/Organic Co-solvent (e.g., THF, DMSO)Tris buffer should be avoided as it can inhibit the copper catalyst.
pH 6.5 - 8.0Optimal pH can be system-dependent.[12]
Temperature Room Temperature (25°C) to 50°CGentle heating can increase the reaction rate.[1][2]
Copper Source CuSO₄·5H₂OTypically used to generate Cu(I) in situ with a reducing agent.[1]
Reducing Agent Sodium AscorbateUse a fresh solution and in excess (e.g., 5-10 equivalents).[1][4]
Ligand THPTA, TBTALigands stabilize the Cu(I) catalyst and increase reaction efficiency.[4][13]
Ligand:Copper Ratio 5:1A higher ligand-to-copper ratio is often beneficial.[1]
Reactant Concentration > 10 µMHigher concentrations generally lead to faster reactions.[1]

Mandatory Visualization

Troubleshooting_Workflow start Low Click Chemistry Efficiency check_reagents Verify Reagent Purity and Stability start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Assess Catalyst Activity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_conditions Evaluate Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_sterics Consider Steric Hindrance sterics_ok Minimal Steric Hindrance? check_sterics->sterics_ok reagents_ok->check_catalyst Yes purify_reagents Purify/Re-synthesize Reagents reagents_ok->purify_reagents No catalyst_ok->check_conditions Yes optimize_catalyst Use Fresh Reducing Agent Increase Ligand:Cu Ratio Degas Solvents catalyst_ok->optimize_catalyst No conditions_ok->check_sterics Yes optimize_conditions Increase Reactant Concentration Optimize Solvent/pH Increase Temperature conditions_ok->optimize_conditions No modify_linker Synthesize Longer PEG Linker sterics_ok->modify_linker No success High Efficiency Achieved sterics_ok->success Yes purify_reagents->check_reagents optimize_catalyst->check_catalyst optimize_conditions->check_conditions modify_linker->success

Caption: Troubleshooting workflow for low click chemistry efficiency.

Experimental_Workflow prep_reagents 1. Prepare & Degas Reactants and Solvents add_reducer 4. Add Sodium Ascorbate to Reactant Mixture prep_reagents->add_reducer prep_catalyst 2. Prepare Catalyst Mix (CuSO4 + Ligand) initiate_reaction 5. Initiate with Catalyst Mix prep_catalyst->initiate_reaction prep_reducer 3. Prepare Fresh Sodium Ascorbate Solution prep_reducer->add_reducer add_reducer->initiate_reaction run_reaction 6. Stir under Inert Atmosphere at RT initiate_reaction->run_reaction monitor 7. Monitor Progress (TLC, LC-MS) run_reaction->monitor workup 8. Quench (EDTA) & Purify Product monitor->workup

References

Technical Support Center: Optimizing Bioconjugation with Azido-C1-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-C1-PEG3-C3-NH2, a versatile PEG-based linker for bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule containing a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group.[1][2] Its primary applications are in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecules.[1] The azide group allows for "click chemistry" reactions, while the primary amine can be conjugated to various molecules.

Q2: What types of bioconjugation reactions can be performed with the azide group of this linker?

The azide group is primarily used for two types of highly selective "click chemistry" reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to conjugate the azide with a terminal alkyne, forming a stable triazole linkage.[3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[5][6][] This method is ideal for applications in living systems due to the absence of cytotoxic copper catalysts.[5][6]

Q3: How can the primary amine group of this compound be utilized for conjugation?

The primary amine group can be reacted with various electrophilic functional groups to form stable covalent bonds. A common method is the reaction with N-hydroxysuccinimide (NHS) esters at a slightly basic pH (7.2-8.5) to form a stable amide bond.[8] This allows for the attachment of the azido-PEG linker to proteins (at lysine (B10760008) residues or the N-terminus) or other molecules containing a carboxylic acid that has been activated as an NHS ester.

Q4: What is the purpose of the PEG spacer in this linker?

The polyethylene glycol (PEG) spacer offers several advantages in bioconjugation:

  • Increases Solubility: The hydrophilic nature of PEG enhances the water solubility of the linker and the resulting conjugate, which is particularly beneficial for hydrophobic molecules.[5][9][10]

  • Reduces Aggregation: By increasing solubility, the PEG linker helps to prevent the aggregation of conjugated biomolecules.[5][9]

  • Minimizes Steric Hindrance: The flexible PEG chain acts as a spacer, reducing steric hindrance between the conjugated molecules and allowing for better interaction with their targets.[10]

  • Improves Pharmacokinetics: In therapeutic applications, PEGylation can increase the in vivo half-life of a molecule.[11]

Q5: How should I store this compound?

It is recommended to store this compound at -20°C.[12] For stock solutions, use anhydrous solvents like DMSO or DMF and store them at -20°C or -80°C.[6] Before opening, allow the vial to warm to room temperature to prevent moisture condensation, as NHS esters, which may be used in subsequent reactions with the amine group, are moisture-sensitive.[6][8]

Troubleshooting Guides

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Potential Cause Troubleshooting Steps
Low or No Reaction Inactive Copper(I) CatalystThe Cu(I) catalyst is prone to oxidation. Ensure fresh solutions of the reducing agent (e.g., sodium ascorbate) are used.[3][13] Minimize oxygen exposure by capping the reaction vessel.[14]
Incompatible Buffer ComponentsBuffers containing chelating agents like EDTA can sequester the copper catalyst. Use non-chelating buffers.
Low Reagent ConcentrationFor dilute biomolecule solutions, a higher excess of the azide or alkyne partner may be required to drive the reaction to completion.[14]
Low Yield Suboptimal pHThe reaction is most efficient at a slightly basic pH (7.0-8.0).[15]
Insufficient LigandA copper-chelating ligand (e.g., THPTA) is crucial to stabilize the Cu(I) catalyst and accelerate the reaction.[3][14] A 5:1 ligand to copper ratio is often recommended.[14]
Side ReactionsCopper can promote the generation of reactive oxygen species, potentially damaging biomolecules.[3][4] Including a sacrificial reductant or aminoguanidine (B1677879) can mitigate this.[14]
Difficulty in Product Purification Residual Copper CatalystWash the crude product with an aqueous solution of a chelating agent like EDTA or pass it through a short plug of silica (B1680970) gel to remove residual copper.[13]
Unreacted ReagentsUse size-exclusion chromatography, dialysis, or HPLC to separate the conjugate from excess unreacted azide or alkyne.[13][15]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem Potential Cause Troubleshooting Steps
Slow Reaction Rate Low Reagent ConcentrationIncrease the concentration of the azide or strained alkyne. A 2-4 fold molar excess of the strained alkyne over the azide is a good starting point.[6]
Steric HindranceThe PEG spacer in this compound helps to minimize steric hindrance. However, if the reaction is still slow, consider a longer PEG linker.
Low Yield Incompatible BufferEnsure the buffer is free of primary amines (e.g., Tris) if the amine end of the linker is unreacted, as they can compete in other reactions.[8] Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.[5][6]
Instability of Strained AlkyneSome strained alkynes can be unstable over long periods. Use freshly prepared or properly stored reagents.
Precipitation of Reagents Poor Solubility of the Conjugation PartnerThe azide-containing molecule may be poorly soluble in the aqueous reaction buffer.[16] The PEG linker on this compound improves solubility, but if precipitation occurs, a small amount of a water-miscible organic co-solvent like DMSO (ideally <5% v/v) can be added.[6]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes a general method for conjugating this compound (assuming the amine is already conjugated to a molecule of interest, leaving the azide free) to an alkyne-modified protein.

Materials:

  • Azide-functionalized molecule (in PBS, pH 7.4)

  • Alkyne-modified protein (in PBS, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)

Procedure:

  • In a reaction tube, combine the alkyne-modified protein and the azide-functionalized molecule. A 2 to 5-fold molar excess of the azide component is often used.[15]

  • Add the THPTA ligand to a final concentration of 1 mM.[15]

  • Add CuSO₄ to a final concentration of 200 µM.[15]

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.[15]

  • Gently mix and incubate the reaction at room temperature for 1-4 hours.[15]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.[13]

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol outlines a general procedure for conjugating this compound to a DBCO-functionalized protein.

Materials:

  • This compound stock solution (e.g., 10 mM in anhydrous DMSO)

  • DBCO-functionalized protein (in amine-free buffer like PBS, pH 7.4)

Procedure:

  • In a reaction vessel, add the DBCO-functionalized protein solution.

  • Add the this compound stock solution to the desired final concentration. A 2-4 fold molar excess of the azide over the DBCO-protein is a good starting point.[6]

  • Ensure the final concentration of DMSO is kept low (ideally below 5% v/v) to minimize effects on protein stability.[6]

  • Gently mix the reaction components.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[6] Reaction times may be shorter depending on the specific reactants.

  • Monitor the reaction by an appropriate analytical method.

  • Purify the conjugate using a desalting column or size-exclusion chromatography to remove unreacted linker.[8]

Data Presentation

Table 1: Typical Reaction Parameters for CuAAC

ParameterTypical Value / RangeReference(s)
Reaction Time 1 - 4 hours[15]
Temperature Room Temperature[13][15][17]
pH 7.0 - 8.0[15][18]
Azide:Alkyne Ratio 1.5:1 to 5:1[15]
Copper Catalyst 0.01 - 0.05 eq. (small molecules) 50 - 250 µM (biomolecules)[13][14]
Reducing Agent (Sodium Ascorbate) 0.2 - 1.0 eq. (small molecules) 5 mM (biomolecules)[13][14]
Ligand:Copper Ratio 5:1[14]
Typical Yield > 90%[15]

Table 2: Typical Reaction Parameters for SPAAC

ParameterTypical Value / RangeReference(s)
Reaction Time 4 - 24 hours[6]
Temperature 4°C to Room Temperature[6]
pH 7.4 (Physiological)[5][6]
Strained Alkyne:Azide Ratio 2:1 to 4:1[6]
Solvent Aqueous buffer (e.g., PBS) with minimal co-solvent[5][6]
Typical Yield High[6]

Visualizations

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System Azide R1-N3 (this compound derivative) Intermediate Copper-Acetylide Intermediate Alkyne R2-C≡CH (Alkyne-modified molecule) Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Cu_I->Intermediate Forms Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes Triazole R1-Triazole-R2 (Conjugated Product) Intermediate->Triazole Cycloaddition

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.

SPAAC_Workflow start Start prep_azide Prepare this compound (e.g., in DMSO) start->prep_azide prep_alkyne Prepare Strained Alkyne Molecule (e.g., DBCO-Protein in PBS) start->prep_alkyne combine Combine Reactants prep_azide->combine prep_alkyne->combine incubate Incubate (e.g., 4-12h at RT) combine->incubate monitor Monitor Reaction Progress (e.g., SDS-PAGE, MS) incubate->monitor purify Purify Conjugate (e.g., Size-Exclusion Chromatography) monitor->purify analyze Characterize Final Product purify->analyze end End analyze->end

Caption: Experimental Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Tree start Low Conjugation Yield? q_reaction_type Reaction Type? start->q_reaction_type cuaac_check CuAAC Checks q_reaction_type->cuaac_check CuAAC spaac_check SPAAC Checks q_reaction_type->spaac_check SPAAC check_catalyst Check Catalyst System: - Fresh Ascorbate? - Correct Ligand:Cu Ratio? - Minimized O2 Exposure? cuaac_check->check_catalyst check_buffer_cuaac Check Buffer: - pH 7.0-8.0? - No Chelators (EDTA)? check_catalyst->check_buffer_cuaac q_precipitation Precipitation Observed? check_buffer_cuaac->q_precipitation check_conc Check Concentrations: - Sufficient Molar Excess of Strained Alkyne? spaac_check->check_conc check_buffer_spaac Check Buffer: - Amine-free (e.g., PBS)? - Minimal Co-solvent? check_conc->check_buffer_spaac check_buffer_spaac->q_precipitation add_cosolvent Action: Add minimal co-solvent (DMSO <5%) or use a more hydrophilic linker. q_precipitation->add_cosolvent Yes optimize Optimize Conditions & Repeat q_precipitation->optimize No add_cosolvent->optimize

References

Preventing side reactions with Azido-C1-PEG3-C3-NH2 in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using the bifunctional linker Azido-C1-PEG3-C3-NH2 in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

This compound is a heterobifunctional linker commonly used in PROTAC synthesis. It features two key reactive groups: a primary amine (-NH2) and an azide (B81097) (-N3). The primary amine is typically used for amide bond formation with a carboxylic acid, while the azide group is used for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to connect to a molecule containing an alkyne group.[1][2][3][4][5]

Q2: In what order should I react the amine and azide groups of the linker?

To prevent unwanted side reactions, it is crucial to perform the conjugation steps sequentially. Typically, the primary amine is reacted first to form a stable amide bond with one of the PROTAC components (either the E3 ligase ligand or the target protein ligand). The azide group is generally unreactive under these conditions. Subsequently, the azide is reacted with the second component via click chemistry. This orthogonal strategy ensures a controlled and efficient synthesis.[6]

Q3: What are the most common side reactions to be aware of when using this linker?

The primary concerns are:

  • Unwanted Amine Reactivity: If both of your PROTAC components have reactive sites for amines (e.g., activated esters), the linker could react with either. This is managed by a sequential synthesis approach.

  • Azide Reduction: The azide group can be unintentionally reduced to a primary amine. This is a common side reaction if reducing agents, such as phosphines (e.g., triphenylphosphine (B44618) used in Staudinger reactions) or strong reducing agents like LiAlH4 or catalytic hydrogenation (H2, Pd/C), are used in other steps of the synthesis.[7][8][9] Some thiols can also slowly reduce azides, especially at higher temperatures.

  • Self-Reaction/Polymerization: While less common under controlled conditions, if both ends of the linker are activated simultaneously in the presence of a catalyst, oligomerization could occur. A stepwise protocol prevents this.

Q4: How does the PEG component of the linker affect my PROTAC?

The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the resulting PROTAC molecule.[4] This can improve solubility in aqueous buffers and potentially enhance cell permeability and pharmacokinetic properties.[10][11] However, the increased polarity can make purification by normal-phase silica (B1680970) gel chromatography challenging.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in the first step (Amide Coupling) Incomplete reaction.* Ensure you are using an appropriate excess of the coupling reagents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).[12] * Monitor the reaction by LC-MS to determine the optimal reaction time. * Consider using a different solvent; NMP has been shown to improve challenging amide couplings.
Starting materials are not pure.* Verify the purity of your ligand and the this compound linker using LC-MS or NMR before starting the reaction.
Low yield in the second step (Click Chemistry) Inactive copper catalyst (Cu(I)).* The Cu(I) catalyst is prone to oxidation. Ensure your reaction is properly degassed to remove oxygen.[13] * Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[13][14]
Poor substrate solubility.* Add a co-solvent such as DMSO or DMF to improve the solubility of your reactants.[13]
Incompatible buffer.* Avoid using buffers containing primary amines (e.g., Tris), as they can coordinate with the copper catalyst.[13] Phosphate buffers are a good alternative.[14]
Mass spectrum shows a mass increase of 2 Da instead of the expected product The azide group has been reduced to a primary amine.* Avoid any reagents that can act as reducing agents in your synthesis or workup steps, particularly phosphines.[7][8][9] * If a reduction step is necessary elsewhere in your synthesis, perform it before introducing the azide-containing linker.
Difficulty in purifying the final PROTAC The PEG linker makes the molecule highly polar.* Use reverse-phase preparative HPLC (RP-HPLC) for purification instead of normal-phase silica gel chromatography. This method is better suited for polar molecules.

Quantitative Data Summary

The following tables provide typical concentration ranges for the key reaction steps. These should be optimized for your specific substrates.

Table 1: Amide Coupling Reaction Parameters

Component Molar Equivalents (relative to limiting reagent) Notes
Carboxylic Acid-containing Ligand1.0The limiting reagent.
This compound1.0 - 1.2A slight excess can drive the reaction to completion.
Coupling Reagent (e.g., HATU)1.1 - 1.5Ensures efficient activation of the carboxylic acid.[12]
Non-nucleophilic Base (e.g., DIPEA)2.0 - 3.0Neutralizes any acid present and facilitates the coupling.[12]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters

Component Recommended Concentration/Ratio Notes
Azide-functionalized Intermediate1.1 - 1.5 equivalents (relative to alkyne)A slight excess of the azide is common.[13]
Alkyne-functionalized Ligand1.0 equivalentThe limiting reagent.[13]
Copper(II) Sulfate (B86663) (CuSO4)0.01 - 0.1 equivalents (1-10 mol%)Pre-catalyst that is reduced in situ.[13]
Sodium Ascorbate (B8700270)0.1 - 1.0 equivalents (10-100 mol%)Reducing agent to generate and maintain Cu(I).[13][14]
Ligand (e.g., TBTA)0.01 - 0.1 equivalents (1-10 mol%)Stabilizes the Cu(I) catalyst and improves reaction efficiency.[13]

Detailed Experimental Protocols

Protocol 1: Amide Bond Formation with the Amine Group

This protocol describes the coupling of a carboxylic acid-containing molecule (Ligand-COOH) to the primary amine of this compound.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF.

  • Addition of Linker and Base: Add this compound (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • Coupling Reagent Addition: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the main reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then carried forward to the next step.

Protocol 2: CuAAC ("Click") Reaction with the Azide Group

This protocol describes the conjugation of the azide-functionalized intermediate from Protocol 1 with an alkyne-containing molecule (Ligand-Alkyne).

  • Preparation of Stock Solutions:

    • Azide Intermediate: Prepare a stock solution of the product from Protocol 1 in a suitable solvent (e.g., DMSO/water mixture).

    • Alkyne Ligand: Prepare a stock solution of the alkyne-containing ligand in the same solvent.

    • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.[15]

    • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[13]

    • TBTA (optional but recommended): Prepare a 10-100 mM stock solution in DMSO.[13]

  • Reaction Setup: In a reaction vessel, add the azide intermediate (1.1 eq) and the alkyne ligand (1.0 eq). Add the solvent to achieve the desired final concentration.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.[13]

  • Initiation: Add the TBTA stock solution (if used), followed by the copper(II) sulfate stock solution, and finally the freshly prepared sodium ascorbate solution to initiate the reaction.[14]

  • Reaction: Stir the reaction at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Once the reaction is complete, purify the final PROTAC product using reverse-phase preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) Ligand_A_COOH Ligand A (with -COOH) HATU_DIPEA HATU, DIPEA in DMF Ligand_A_COOH->HATU_DIPEA Linker This compound Linker->HATU_DIPEA Intermediate Ligand A-Linker-Azide HATU_DIPEA->Intermediate CuAAC_Reagents CuSO4, Na-Ascorbate Intermediate->CuAAC_Reagents Ligand_B_Alkyne Ligand B (with Alkyne) Ligand_B_Alkyne->CuAAC_Reagents Final_PROTAC Final PROTAC (Ligand A-Linker-Ligand B) CuAAC_Reagents->Final_PROTAC Side_Reactions cluster_amine_side_reaction Amine Side Reactions cluster_azide_side_reaction Azide Side Reactions Azide_Linker This compound Wrong_Coupling Coupling with wrong partner (if multiple -COOH present) Azide_Linker->Wrong_Coupling Amide Coupling (Non-selective) Reduced_Azide Amine-C1-PEG3-C3-NH2 (Unreactive in Click) Azide_Linker->Reduced_Azide Reducing Agents (e.g., PPh3)

References

Addressing solubility issues of Azido-C1-PEG3-C3-NH2 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Azido-C1-PEG3-C3-NH2 in aqueous buffers during their experiments.

Troubleshooting Guide

This guide addresses common problems encountered when dissolving and using this compound in aqueous solutions.

Problem Possible Cause Recommended Solution
Difficulty Dissolving the Compound Directly in Aqueous Buffer This compound, like many bifunctional linkers, may have limited solubility when added directly to an aqueous buffer as a dry powder.First, dissolve the compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution. Then, add the stock solution dropwise to the aqueous buffer while vortexing to ensure proper mixing.
Precipitation Occurs After Adding the Stock Solution to the Buffer The final concentration of the organic solvent in the aqueous buffer may be too high, causing the compound to precipitate. The buffer conditions (e.g., pH, ionic strength) may not be optimal for solubility.Ensure the final concentration of the organic solvent (DMSO or DMF) in the aqueous buffer does not exceed 10% (v/v). Optimize the buffer conditions. For the amine group, a pH range of 7-9 is generally recommended for reactions with NHS esters, while click chemistry reactions with the azide (B81097) group are typically tolerant of a wider pH range.
Low Conjugation Efficiency The compound may not be fully dissolved, leading to a lower effective concentration. The pH of the reaction buffer may not be optimal for the specific conjugation chemistry.Visually inspect the solution for any particulate matter before use. If necessary, centrifuge the solution and use the supernatant. Adjust the pH of the reaction buffer to the optimal range for your specific reaction. For amine-NHS ester reactions, a pH of 7.2-8.5 is recommended.
Inconsistent Experimental Results The compound may be degrading due to improper storage or handling. Stock solutions may not be stable over long periods.Store the solid compound at -20°C, protected from moisture. Prepare fresh stock solutions in organic solvent immediately before use and avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: What is the recommended procedure for dissolving this compound in an aqueous buffer?

A2: It is recommended to first prepare a concentrated stock solution (e.g., 10-100 mM) in a water-miscible organic solvent such as DMSO or DMF. This stock solution can then be added to the desired aqueous buffer to the final working concentration. This two-step process ensures complete dissolution and minimizes the risk of precipitation.

Q3: How does pH affect the solubility and reactivity of this compound?

A3: The pH of the aqueous buffer can influence both the solubility and the reactivity of the terminal functional groups. The primary amine group is more reactive in its unprotonated form, which is favored at a pH above its pKa. For reactions with NHS esters, a pH range of 7.2-8.5 is generally optimal. The azide group's reactivity in click chemistry is less dependent on pH, allowing for a broader range of reaction conditions.

Q4: Can I prepare and store a stock solution of this compound in an aqueous buffer?

A4: It is not recommended to prepare and store stock solutions of this compound in aqueous buffers for extended periods. The functional groups can be susceptible to hydrolysis, especially at non-neutral pH. It is best to prepare fresh solutions immediately before each experiment. If a stock solution is necessary, preparing it in an anhydrous organic solvent like DMSO or DMF and storing it at -20°C is preferable.

Q5: What should I do if I observe precipitation when adding my organic stock solution to my aqueous buffer?

A5: Precipitation upon addition to an aqueous buffer could be due to several factors. First, ensure that the final concentration of the organic solvent is low (typically ≤10% v/v). If precipitation persists, consider lowering the final concentration of the this compound in the buffer. You can also try gently warming the buffer or using sonication to aid dissolution, but be mindful of the stability of your other reaction components.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of this compound

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Vortex mixer

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. For example, to prepare 100 µL of a 10 mM stock solution, dissolve 0.246 mg of the compound (MW: 246.31 g/mol ) in 100 µL of DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • To prepare a 1 mM working solution in PBS, add 10 µL of the 10 mM stock solution to 90 µL of PBS.

  • Vortex the working solution immediately to ensure homogeneity. The final DMSO concentration will be 10%.

Protocol 2: General Protocol for Bioconjugation with this compound

This protocol provides a general workflow for a two-step bioconjugation reaction involving the amine and azide functionalities.

Step 1: Amine-Reactive Conjugation (e.g., with an NHS-ester functionalized molecule)

  • Prepare a solution of your molecule containing a primary amine in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Prepare a working solution of the NHS-ester functionalized molecule in a water-miscible organic solvent (e.g., DMSO).

  • Add the desired molar excess of the NHS-ester solution to the protein solution.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.

  • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.

Step 2: Azide-Reactive Conjugation (Click Chemistry)

  • Prepare a solution of the purified amine-conjugated molecule in a suitable buffer.

  • Prepare a solution of your alkyne-functionalized molecule.

  • For a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), prepare solutions of a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a ligand (e.g., TBTA).

  • Add the alkyne-functionalized molecule, copper(I) source, and ligand to the solution of the azide-functionalized molecule.

  • Initiate the reaction by adding the reducing agent.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the final bioconjugate using an appropriate method to remove the copper catalyst and other reagents.

Visualizations

experimental_workflow cluster_dissolution Dissolution of this compound start Start with solid this compound dissolve_organic Dissolve in DMSO or DMF start->dissolve_organic stock_solution Concentrated Stock Solution dissolve_organic->stock_solution add_to_buffer Add to Aqueous Buffer (e.g., PBS) stock_solution->add_to_buffer working_solution Aqueous Working Solution add_to_buffer->working_solution

Caption: Workflow for dissolving this compound.

troubleshooting_logic start Solubility Issue Encountered check_dissolution_method Was the compound dissolved in organic solvent first? start->check_dissolution_method dissolve_in_dmso Action: Dissolve in DMSO/DMF before adding to buffer. check_dissolution_method->dissolve_in_dmso No check_organic_concentration Is the final organic solvent concentration <= 10%? check_dissolution_method->check_organic_concentration Yes successful_dissolution Problem Resolved dissolve_in_dmso->successful_dissolution adjust_concentration Action: Reduce the volume of organic stock solution added. check_organic_concentration->adjust_concentration No check_buffer_ph Is the buffer pH optimal for the intended reaction? check_organic_concentration->check_buffer_ph Yes adjust_concentration->successful_dissolution adjust_ph Action: Adjust buffer pH. check_buffer_ph->adjust_ph No check_buffer_ph->successful_dissolution Yes adjust_ph->successful_dissolution

Caption: Troubleshooting logic for solubility issues.

References

Purification strategies for Azido-C1-PEG3-C3-NH2 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-C1-PEG3-C3-NH2 conjugates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Broad Peak in RP-HPLC The inherent polydispersity of the PEG chain can cause peak broadening in reversed-phase HPLC.[1] The polar nature of the molecule can also lead to poor interaction with the stationary phase.1. Optimize Gradient: Use a shallow water/acetonitrile (B52724) gradient. 2. Change Stationary Phase: A C4 column may provide better peak shape for highly polar molecules compared to a C18 column.[2] 3. Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique.[3][4]
Product Streaking on TLC Plate PEG-containing compounds are highly polar and are known to streak on silica (B1680970) TLC plates, especially with common solvent systems like ethyl acetate/hexane.[5]1. Modify Solvent System: Use a more polar solvent system. A mixture of Dichloromethane (DCM)/Methanol or Chloroform/Methanol can provide tighter spots.[5] Adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) can help if the amine is interacting strongly with the acidic silica. 2. Visualization: Use an appropriate stain. An acidic solution of potassium permanganate (B83412) is effective for visualizing PEGs.[6]
Co-elution of Product and Impurities The desired product and impurities (e.g., starting material like the corresponding diol-PEG, or the azide-PEG-azide byproduct) may have very similar polarities, making separation difficult with a single chromatographic method.1. Orthogonal Chromatography: Employ a secondary purification step using a different separation mechanism. For example, follow up RP-HPLC with Ion-Exchange Chromatography (IEX) to separate based on charge (the amine group) or HILIC to separate based on polarity.[7][8] 2. Optimize Selectivity: In RP-HPLC, changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous phase can alter selectivity and improve separation.
Low Product Recovery The highly polar nature of the conjugate can lead to irreversible adsorption on silica gel in normal-phase chromatography or poor retention in reversed-phase chromatography.1. Use HILIC: HILIC is designed for polar compounds and can significantly improve recovery.[3] 2. Passivate Silica: If using normal-phase flash chromatography, consider pre-treating the column with a solvent containing a small amount of a competitive amine like triethylamine (B128534). 3. Check Solubility: Ensure the compound is fully dissolved in the injection solvent. Using a solvent stronger than the initial mobile phase can sometimes help, but may distort peak shape.
Presence of Unreacted Starting Material Incomplete conversion during the synthesis will leave unreacted starting materials (e.g., a hydroxyl-terminated PEG precursor).1. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction to completion before workup. 2. Chromatographic Separation: Most common precursors will have different polarities. RP-HPLC or HILIC should be capable of separating the desired bifunctional product from monofunctional starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the best initial chromatography strategy for purifying this compound?

A1: For a molecule with the polar azide (B81097) and basic amine functionalities, a multi-step strategy is often best.

  • Initial Cleanup: Consider a simple extraction or precipitation to remove inorganic salts (like sodium azide) used during synthesis.[9]

  • Primary Chromatography: Reversed-Phase HPLC (RP-HPLC) is a good starting point for resolving major components.[10]

  • Polishing Step: If impurities remain, an orthogonal method like Cation-Exchange Chromatography is highly recommended. This technique specifically targets the primary amine, allowing for efficient separation from non-amine-containing impurities.[11][12]

Q2: How can I monitor the purification process effectively?

A2: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) offers a quick, low-cost way to screen fractions and assess purity.[13] For more accurate analysis, use analytical HPLC (RP-HPLC or HILIC) and confirm the identity of the collected fractions with Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[13]

Q3: My compound is not retaining on my C18 column. What should I do?

A3: This is a common issue for small, polar PEG linkers. The molecule may be too hydrophilic for good retention on a C18 phase.[3] You should try Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a high-organic mobile phase, which promotes the retention of polar analytes.[4][14]

Q4: What are the expected major impurities in the synthesis of this compound?

A4: The major impurities depend on the synthetic route but typically include:

  • Starting Materials: Unreacted PEG with its original functional groups (e.g., diol or di-azide).

  • Synthetic Intermediates: Partially reacted molecules, for instance, a PEG with one terminus converted to an azide and the other remaining a hydroxyl or mesylate group.[9]

  • Symmetric Byproducts: Homobifunctional molecules such as Azido-PEG-Azide or Amine-PEG-Amine.

Q5: Can I use normal-phase flash chromatography on silica gel?

A5: While possible, it is often challenging. The combination of the polar PEG backbone and the basic amine group can lead to significant tailing and poor recovery on standard silica gel.[5] If you must use this method, consider using a deactivated silica or adding a modifier like triethylamine or ammonium hydroxide to the eluent. HILIC is generally a superior alternative for flash purification of such compounds.[3]

Purification Strategy Overview

The choice of purification method is critical and depends on the impurities present. The following diagram outlines a logical workflow for selecting an appropriate strategy.

G cluster_0 start Crude Product Mixture extraction Aqueous Workup / Extraction (Removes inorganic salts) start->extraction decision1 Are major impurities non-ionic? extraction->decision1 rphplc Reversed-Phase HPLC (RP-HPLC) (Separates by hydrophobicity) decision1->rphplc Yes hilic Hydrophilic Interaction Chromatography (HILIC) (Separates by polarity) decision1->hilic No (Product is too polar) decision2 Is further purification needed for ionic impurities? rphplc->decision2 hilic->decision2 iex Ion-Exchange Chromatography (IEX) (Separates by charge) decision2->iex Yes final_product Pure this compound decision2->final_product No iex->final_product

References

Technical Support Center: Optimizing PROTAC Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) linker length for improved efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][2][] The primary function of the linker is to bridge the target protein and the E3 ligase, positioning them in a way that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[1][4] The length and composition of the linker are critical parameters that determine the efficacy of a PROTAC.[4][5]

Q2: How does linker length impact PROTAC efficacy?

An optimal linker length is essential for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][4]

  • If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][4][6]

  • If the linker is too long: It may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex with excessive flexibility.[1][4][6]

Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[1][7]

Q3: Beyond length, how does linker composition influence PROTAC performance?

Linker composition significantly impacts a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[2][5]

  • Flexibility vs. Rigidity: Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are common and can accommodate various protein-protein orientations.[2][] Rigid linkers, incorporating structures like triazoles or piperazines, can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation and may improve metabolic stability.[2][]

  • Hydrophilicity: Incorporating hydrophilic elements like PEG can improve the aqueous solubility of the PROTAC.[2]

Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can help to mitigate the hook effect.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC linker optimization experiments.

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge and often points to issues with ternary complex formation.[1]

Possible Cause Suggested Solution
Suboptimal Linker Length The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. Synthesize a library of PROTACs with varying linker lengths to identify the optimal length.[1]
Incorrect Linker Attachment Points The points at which the linker is connected to the warhead and the E3 ligase ligand are crucial. Altering the attachment points can significantly impact the geometry of the ternary complex. Redesign the linker to alter the relative orientation of the two proteins.[8]
No Ubiquitination A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.[1]
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Modify the linker to improve properties like solubility and cell permeability, for example, by incorporating PEG units.[1][2]

Problem 2: The degradation efficacy of my PROTAC is low, or I observe a pronounced hook effect.

Possible Cause Suggested Solution
Formation of Unproductive Binary Complexes At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1]
Suboptimal Linker Design The linker may not be promoting positive cooperativity in ternary complex formation. A well-designed linker can increase the stability of the ternary complex.[1]
Incorrect Linker Length An excessively long linker may lead to an unstable ternary complex. Systematically shorten the linker to find the optimal length that promotes a stable and productive ternary complex.[4]

Data on Optimal Linker Length

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1][4] The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 112>100~50
PROTAC 2 (Optimal) 16 ~10 >90
PROTAC 320~50~70

Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][7]

Table 2: Effect of Linker Length on p38α Degradation

CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A12~200~60
PROTAC B (Optimal) 15-17 ~30 >85
PROTAC C20~150~70

For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1][9]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

1. Western Blot for Target Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[1]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the kinetics of binary and ternary complex formation.[1]

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. The response will indicate the formation of the ternary complex.

3. In-Cell Ubiquitination Assay

This assay confirms that the target protein is being ubiquitinated in a PROTAC-dependent manner.

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will prevent the degradation of the ubiquitinated target protein.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blot: Elute the immunoprecipitated protein and analyze it by Western blot using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample indicates successful ubiquitination of the target protein.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC TargetProtein Target Protein (POI) TargetProtein->PROTAC Proteasome 26S Proteasome TargetProtein->Proteasome Recognition E3Ligase E3 Ubiquitin Ligase E3Ligase->PROTAC E3Ligase->TargetProtein Ubiquitination Ub Ubiquitin Ub->E3Ligase Recruitment DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: The PROTAC mechanism of action.

Linker_Optimization_Workflow Start Start: Identify Target and E3 Ligase Synthesize Synthesize PROTAC Library (Varying Linker Lengths) Start->Synthesize InVitro In Vitro Assays Synthesize->InVitro CellBased Cell-Based Assays Synthesize->CellBased BinaryBinding Binary Binding (SPR/ITC) InVitro->BinaryBinding TernaryComplex Ternary Complex Formation (SPR/TR-FRET) InVitro->TernaryComplex Analyze Analyze Data & Identify Optimal Linker InVitro->Analyze Degradation Target Degradation (Western Blot/MS) CellBased->Degradation Ubiquitination Ubiquitination Assay CellBased->Ubiquitination CellBased->Analyze Analyze->Synthesize Suboptimal End Lead PROTAC Analyze->End Optimal Length Found

Caption: Experimental workflow for linker optimization.

Hook_Effect_Logic Concentration PROTAC Concentration LowConc Low Concentration Concentration->LowConc HighConc High Concentration Concentration->HighConc Ternary Productive Ternary Complex LowConc->Ternary Favors Binary Non-Productive Binary Complexes HighConc->Binary Favors Degradation Target Degradation Ternary->Degradation Leads to NoDegradation Reduced/No Degradation Binary->NoDegradation Leads to

Caption: The "Hook Effect" logical relationship.

References

Technical Support Center: Conjugating Sterically Hindered Molecules with Azido-C1-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the conjugation of sterically hindered molecules using Azido-C1-PEG3-C3-NH2. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions related to this specific application.

Troubleshooting Guide

This section addresses specific issues that may arise during the two-step conjugation process: first, the acylation of the sterically hindered molecule's primary amine with an activated ester, and second, the subsequent azide-alkyne cycloaddition.

Problem 1: Low Yield of Amide Bond Formation between the Sterically Hindered Molecule and the Linker's Amine

Possible Causes:

  • Steric Hindrance: The bulky nature of your molecule is likely impeding the approach of the activated carboxyl group to the linker's primary amine.[] This is the most common reason for low yields in this scenario.

  • Hydrolysis of Activated Ester: If using an NHS ester to activate a carboxyl group on your molecule, it is susceptible to hydrolysis, especially if the reaction with the amine is slow due to steric hindrance.[][2]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reactant concentrations can significantly reduce conjugation efficiency.

  • Poor Solubility: The sterically hindered molecule or the linker may not be fully soluble in the chosen reaction buffer, leading to a heterogeneous reaction mixture and low yield.

Troubleshooting Steps:

  • Optimize Reaction pH: For NHS ester reactions, maintain a pH between 7.2 and 8.5. A slightly alkaline pH deprotonates the primary amine, increasing its nucleophilicity. However, a pH above 8.6 can accelerate the hydrolysis of the NHS ester, which has a half-life of only 10 minutes at this pH and 4°C.[3]

  • Increase Reactant Concentration: A higher concentration of the reactants can favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the activated ester.

  • Prolong Reaction Time: Due to steric hindrance, the reaction may require a longer incubation period. Monitor the reaction progress over time to determine the optimal duration.

  • Elevate Temperature: A moderate increase in temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of the stability of your molecule and the linker.

  • Use a Water-Miscible Co-solvent: If solubility is an issue, adding a small amount of a water-miscible organic solvent like DMSO or DMF can improve the solubility of the reactants.[3]

  • Consider Alternative Activation Chemistries: If NHS ester activation is consistently failing, explore other carbodiimide-based activators or different coupling reagents that may be less sensitive to steric hindrance.

Problem 2: Inefficient "Click" Reaction (Azide-Alkyne Cycloaddition)

Possible Causes:

  • Steric Hindrance at the Azide (B81097) Moiety: The bulky conjugated molecule may sterically hinder the azide group on the PEG linker, slowing down the cycloaddition reaction with the alkyne-modified partner. While click chemistry is robust, steric hindrance can decrease reactivity.[3][4][5]

  • Inaccessible Alkyne: Similarly, the alkyne on the binding partner might be in a sterically crowded environment.

  • Catalyst Issues (for CuAAC): If using copper-catalyzed azide-alkyne cycloaddition (CuAAC), the catalyst may be poisoned or inactive.

  • Low Reactivity of Cyclooctyne (B158145) (for SPAAC): In strain-promoted azide-alkyne cycloaddition (SPAAC), the choice of the cyclooctyne derivative is critical for reaction kinetics.

Troubleshooting Steps:

  • Optimize Reaction Conditions for Click Chemistry:

    • SPAAC: Ensure sufficient reaction time, as sterically hindered components can slow the reaction rate. A moderate increase in temperature might be beneficial.

    • CuAAC: Use a copper(I)-stabilizing ligand to prevent catalyst oxidation and improve reaction efficiency. Ensure all reagents are free of chelating agents that could sequester the copper catalyst.

  • Increase Concentration of the Less Hindered Partner: If one of the reaction partners is significantly less sterically hindered, increasing its concentration can help drive the reaction to completion.

  • Consider a Longer PEG Spacer: If the steric hindrance is due to the proximity of the bulky molecule to the azide, using a linker with a longer PEG chain may provide more flexibility and accessibility for the azide group.

  • Evaluate Alternative Click Chemistry Pairs: If SPAAC with a particular cyclooctyne is slow, consider a more reactive derivative. For CuAAC, ensure the reaction conditions are optimized for your specific substrates.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Amine Acylation (NHS Ester)
pH7.2 - 8.5Balances amine nucleophilicity and NHS ester stability.[3]
Temperature4°C - Room TemperatureLower temperatures can help minimize hydrolysis of the NHS ester.
Reaction Time1 - 4 hours (can be extended)May need to be prolonged for sterically hindered molecules.
Molar Ratio (Molecule:Linker)1:1 to 1:5An excess of the linker may be required to drive the reaction.
Azide-Alkyne Cycloaddition
Reaction Time (SPAAC)4 - 24 hoursSteric hindrance can significantly slow down the reaction rate.
Catalyst (CuAAC)Copper(I) with a stabilizing ligandEssential for efficient and clean reaction.

Experimental Protocols

General Protocol for Amine Acylation of a Sterically Hindered Molecule with this compound
  • Preparation of Reactants:

    • Dissolve the sterically hindered molecule (with an activated carboxyl group, e.g., NHS ester) in a minimal amount of a water-miscible organic solvent like DMSO.

    • Dissolve the this compound linker in an amine-free buffer (e.g., PBS) at pH 7.5.

  • Conjugation Reaction:

    • Add the solution of the activated sterically hindered molecule to the linker solution with gentle stirring. The final concentration of the organic solvent should be kept to a minimum (<10%).

    • Incubate the reaction mixture at room temperature for 2-4 hours. For highly hindered molecules, consider extending the reaction time to 12-24 hours at 4°C.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

    • Once the reaction is complete, purify the conjugate using size-exclusion chromatography or reverse-phase HPLC to remove unreacted starting materials.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Azide-Alkyne Cycloaddition A Sterically Hindered Molecule (Activated) C Conjugation Reaction (pH 7.2-8.5) A->C B This compound B->C D Purified Azido-PEG-Molecule Conjugate C->D F Click Chemistry (SPAAC or CuAAC) D->F E Alkyne-Modified Partner E->F G Final Conjugate F->G

Caption: Experimental workflow for the two-step conjugation of a sterically hindered molecule.

troubleshooting_logic cluster_amide Amide Formation Issues cluster_click Click Chemistry Issues cluster_solutions_amide Solutions for Amide Formation cluster_solutions_click Solutions for Click Chemistry start Low Conjugation Yield steric_hindrance_amide Steric Hindrance start->steric_hindrance_amide hydrolysis NHS Ester Hydrolysis start->hydrolysis conditions_amide Suboptimal Conditions start->conditions_amide steric_hindrance_click Steric Hindrance at Azide start->steric_hindrance_click catalyst Catalyst Inactivation start->catalyst alkyne Inaccessible Alkyne start->alkyne optimize_pH Optimize pH steric_hindrance_amide->optimize_pH increase_conc Increase Concentration hydrolysis->increase_conc prolong_time Prolong Reaction Time conditions_amide->prolong_time optimize_click Optimize Click Conditions steric_hindrance_click->optimize_click longer_spacer Use Longer PEG Spacer catalyst->longer_spacer change_alkyne Change Alkyne Partner alkyne->change_alkyne

Caption: Troubleshooting logic for low conjugation yield.

Frequently Asked Questions (FAQs)

Q1: Why is my sterically hindered molecule not reacting with the this compound linker, even after optimizing the reaction conditions?

A1: Extreme steric hindrance can sometimes completely prevent a reaction from occurring under standard conditions. If you have exhausted the optimization strategies in the troubleshooting guide, you may need to consider alternative approaches. These could include using a linker with a longer, more flexible PEG chain to increase the distance between the bulky molecule and the reactive amine, or exploring entirely different conjugation chemistries that are less susceptible to steric effects.

Q2: How can I confirm that the low yield is due to steric hindrance and not degradation of my molecule?

A2: It is crucial to run control experiments. Analyze your starting materials and the reaction mixture at different time points using techniques like LC-MS. This will help you determine if your sterically hindered molecule is being consumed to form the desired product, side products, or if it is degrading under the reaction conditions. If the starting material remains largely unreacted and no degradation products are observed, steric hindrance is the most likely cause.

Q3: Can I use a large excess of the this compound linker to drive the reaction forward?

A3: Yes, using a molar excess of the linker can be a viable strategy to increase the probability of a successful reaction with a sterically hindered molecule. However, be aware that this will necessitate a more rigorous purification step to remove the unreacted linker, which may be challenging depending on the properties of your conjugate.

Q4: Are there any analytical techniques that are particularly useful for characterizing these types of conjugates?

A4: Mass spectrometry (such as ESI-MS or MALDI-TOF) is an invaluable tool for confirming the successful conjugation and determining the molecular weight of the final product. HPLC, particularly reverse-phase or size-exclusion, is essential for assessing the purity of the conjugate and separating it from unreacted starting materials. For determining the degree of labeling, UV-Vis spectroscopy can be used if either the molecule or an attached tag has a distinct absorbance.[2]

Q5: What should I do if I observe multiple products in my final reaction mixture?

A5: The presence of multiple products could indicate side reactions or incomplete conjugation. If your sterically hindered molecule has other reactive functional groups, they may be reacting with the linker. In such cases, protecting groups may be necessary. If you are seeing a mixture of starting materials and the desired product, it indicates an incomplete reaction, and you should revisit the troubleshooting guide to further optimize your reaction conditions.

References

Validation & Comparative

The Architect's Dilemma: Comparing Azido-C1-PEG3-C3-NH2 to Longer PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the critical role of polyethylene (B3416737) glycol (PEG) linker length in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs).

In the rapidly advancing field of targeted protein degradation, the linker connecting the target-binding warhead to the E3 ligase ligand in a PROTAC is not merely a spacer but a critical determinant of efficacy. Its length, composition, and attachment points profoundly influence the formation of a productive ternary complex, ultimately dictating the potency and selectivity of the degrader.[1] This guide provides a comparative analysis of a short, 7-atom linker, Azido-C1-PEG3-C3-NH2, against its longer PEG counterparts, supported by experimental data and detailed protocols to inform rational PROTAC design.

The choice of linker length is a delicate balance. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2] Conversely, an excessively long linker can result in a high entropic penalty upon binding and may not effectively bring the two proteins into the required proximity for efficient ubiquitination.[3] Therefore, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[3]

The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The bifunctional molecule forms a ternary complex with the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds to PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited by Ternary->POI Releases PROTAC Ternary->PROTAC Ternary->E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Targeted for Degradation Degradation Degraded POI (Peptides) Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Comparison of Linker Length on PROTAC Efficacy

The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. It is important to note that these data are compiled from different experimental systems and should be interpreted as illustrative of general trends rather than a direct head-to-head comparison. The degradation potency is typically measured by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths (Recruiting CRBN E3 Ligase)

Linker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observation
0 (No PEG)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.[3][4]
1BRD4H661> 5~50A single PEG unit can significantly reduce degradation potency.[3][4]
2BRD4H661> 5~60Intermediate linker lengths may hinder optimal ternary complex formation.[3][4]
4-5BRD4H661< 0.5> 90Potency can be recovered with longer linkers.[3]

Table 2: Comparative Efficacy of BTK-Targeting PROTACs with Varying Linker Lengths (Recruiting CRBN E3 Ligase)

Linker Length (atoms)Target ProteinCell LineDC50 (nM)Dmax (%)Key Observation
< 11BTKRamosStrongly ablated activity-Short linkers appear to lead to steric clashes, limiting ternary complex formation.[5]
18BTKRamos~6> 90An 18-atom linker substantially reduced BTK expression.[5]

Table 3: Comparative Efficacy of BCR-ABL-Targeting PROTACs with Varying PEG Linker Lengths

Linker (PEG Units)Target ProteinCell LineIC50 (nM)DegradationKey Observation
1BCR-ABLK5620.3595Most effectiveA single PEG linker exhibited the best antiproliferation and degradation effect.[6]
>1BCR-ABLK562>0.3595Less effectiveLonger PEG linkers were less effective in this system.[6]

Impact of Linker Length on Pharmacokinetics

The linker also influences the physicochemical properties of the PROTAC, which in turn affects its pharmacokinetic (PK) profile. While longer PEG linkers can improve solubility, they can also increase molecular weight and flexibility, potentially impacting cell permeability and metabolic stability.[7] The optimization of PK properties is a critical aspect of developing in vivo active PROTACs.

Table 4: General Pharmacokinetic Parameters for Consideration

ParameterDescriptionImportance for PROTACs
Cmax Maximum plasma concentrationInfluences the magnitude of the initial degradation effect.
AUC Area under the curve (total drug exposure)Relates to the duration and overall extent of protein degradation.
t1/2 Half-lifeDetermines the dosing frequency.
CL ClearanceAffects the overall exposure of the PROTAC.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of PROTACs with different linker lengths.

PROTAC Synthesis via Click Chemistry

The use of bifunctional linkers such as this compound allows for a modular and efficient synthesis of PROTAC libraries using click chemistry.

PROTAC_Synthesis_Workflow Start Start Materials: - Alkyne-functionalized Warhead - Azide-PEG-Amine Linker - Amine-reactive E3 Ligand Step1 Step 1: Amide Coupling Start->Step1 Step2 Step 2: Click Chemistry (CuAAC) Start->Step2 Intermediate Azide-PEG-E3 Ligand Intermediate Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Step2->PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) PROTAC->Purification

General workflow for PROTAC synthesis.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: In a suitable reaction vessel, dissolve the alkyne-functionalized warhead (1 equivalent) and the azide-PEG-amine linker pre-conjugated to the E3 ligase (1.1 equivalents) in a degassed solvent such as a mixture of DMSO and water.

  • Catalyst Preparation: Prepare fresh solutions of copper(II) sulfate (B86663) (e.g., 0.1 equivalents) and a reducing agent like sodium ascorbate (B8700270) (e.g., 0.5 equivalents).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup and Purification: Upon completion, quench the reaction and purify the crude product by preparative HPLC to obtain the final PROTAC.

Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the levels of the target protein after PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (NanoBRET™)

The NanoBRET™ assay is a live-cell method to monitor the formation of the ternary complex.

Principle:

This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a HaloTag®-labeled E3 ligase (acceptor). PROTAC-induced proximity of the donor and acceptor results in an increased BRET signal.[8]

Protocol Overview:

  • Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.

  • Labeling: Add the HaloTag® NanoBRET™ ligand to the cells.

  • PROTAC Treatment: Add the PROTACs at various concentrations to the cells.

  • Substrate Addition: Add the NanoLuc® substrate.

  • Signal Detection: Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters. The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.

In Vivo Pharmacokinetic Study in Mice

Evaluating the pharmacokinetic properties of PROTACs is crucial for their development as therapeutics.

Procedure:

  • Animal Dosing: Administer the PROTAC to mice via a relevant route (e.g., intravenous, oral).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, AUC, t1/2, and clearance using appropriate software.[9]

Conclusion

The length of the PEG linker is a paramount consideration in the rational design of potent and effective PROTACs. While shorter linkers like this compound can be effective in certain contexts, a systematic evaluation of a range of linker lengths is crucial for optimizing the degradation of a specific target protein.[10] The data clearly indicates that there is no universal optimal linker length; it is highly dependent on the specific target protein-E3 ligase pair.[3] By employing the detailed experimental protocols outlined in this guide, researchers can systematically investigate the structure-activity relationship of the linker and identify the optimal PROTAC candidate for further development.

References

A Comparative Guide to Bifunctional Linkers for Bioconjugation: Azido-C1-PEG3-C3-NH2 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a bifunctional linker is a critical determinant in the successful development of bioconjugates, influencing stability, efficacy, and pharmacokinetic properties. This guide provides an objective comparison of Azido-C1-PEG3-C3-NH2, a hydrophilic, PEGylated linker featuring an azide (B81097) and an amine group, with other prominent classes of bifunctional linkers used in bioconjugation. We will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols to inform the selection process for applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

At a Glance: Key Linker Chemistries

Bifunctional linkers are broadly categorized by the reactive groups at their termini, which dictate their conjugation chemistry. This compound is a heterobifunctional linker that leverages two distinct and highly specific reaction chemistries:

  • Azide Group: Participates in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and form a stable triazole linkage.

  • Amine Group: Can be acylated by activated esters (e.g., N-hydroxysuccinimide esters) or can be used to form amide bonds with carboxylic acids, a common strategy for conjugation to proteins.

This guide will compare the performance of linkers based on these chemistries with other widely used alternatives, including those with maleimide (B117702) and other amine-reactive functionalities.

Quantitative Performance Comparison

The selection of a linker is often a trade-off between reaction efficiency, stability of the resulting conjugate, and the impact on the biological activity of the conjugated molecules. The following tables summarize the performance of different linker types based on data from various studies. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature, and performance can vary depending on the specific biomolecules and reaction conditions.

Table 1: Comparison of Conjugation Efficiency and Reaction Conditions

Linker TypeReactive GroupsTypical Molar Excess of LinkerReaction pHReaction TimeTypical Conjugation Yield
Azido-PEG-Amine Azide, Amine5-20 fold7.2-8.5 (Amine) / 4-7 (Azide)1-4 hours>90%
NHS Ester - Maleimide NHS Ester, Maleimide10-20 fold7.2-7.51-2 hours70-90%
Hydrazide - Aldehyde/Ketone Hydrazide, Carbonyl20-50 fold4.5-5.54-12 hours60-80%
Thiol-Reactive (e.g., Pyridyldisulfide) Pyridyldisulfide5-15 fold6.5-7.51-2 hours80-95%

Table 2: Stability of Resulting Bioconjugate Linkage

Linkage FormedFormed FromStability in Plasma (t½)Susceptibility to CleavageKey Features
Triazole Azide + AlkyneVery High (> 2 weeks)Resistant to hydrolysis and enzymatic cleavageHighly stable, considered a bioisostere of an amide bond.[1]
Amide Bond NHS Ester + AmineHigh (> 1 week)Generally stable, can be cleaved by some proteasesA common and stable linkage in bioconjugates.
Thioether Bond Maleimide + ThiolModerate to High (hours to days)Susceptible to retro-Michael reaction, leading to deconjugation.[2]Stability can be improved by hydrolysis of the succinimide (B58015) ring.[2]
Hydrazone Bond Hydrazide + CarbonylLow to Moderate (pH-dependent)Hydrolytically cleavable at acidic pHOften used for pH-sensitive drug release in endosomes.
Disulfide Bond Pyridyldisulfide + ThiolLow (minutes to hours)Reductively cleavable in the presence of thiols (e.g., glutathione)Commonly used for intracellular drug release.

Table 3: Physicochemical Properties and Biological Impact

Linker FeatureExample LinkerHydrophilicityImpact on AggregationPotential for Immunogenicity
PEGylated This compound HighReduces aggregation of hydrophobic drugs.[3]Low, PEG chains can shield epitopes.
Aliphatic/Aromatic SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)LowCan increase aggregation, especially with hydrophobic payloads.Higher, the linker itself can be immunogenic.
Peptide-based Valine-CitrullineVariableCan be designed to be hydrophilic.Can be immunogenic depending on the peptide sequence.
Charged Sulfonated linkersHighReduces aggregation.Generally low.

Experimental Protocols

Detailed and optimized protocols are essential for successful bioconjugation. Below are representative protocols for key conjugation chemistries.

Protocol 1: Two-Step Conjugation using this compound

This protocol describes the conjugation of a protein (e.g., an antibody) to a payload containing an alkyne group.

Step 1: Acylation of the Protein with the Amine-Reactive End of the Linker

  • Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., PBS, pH 7.4). Adjust the protein concentration to 1-10 mg/mL.

  • Linker Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Activation of Carboxylic Acid (if payload has a COOH group): If conjugating the amine end of the linker to a carboxylic acid on a payload, pre-activate the carboxylic acid with a 1.2-fold molar excess of EDC and NHS in an appropriate anhydrous solvent for 15 minutes at room temperature.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution (or the pre-activated payload from step 3) to the protein solution. The final concentration of DMSO should be below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove the excess linker by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Step 2: Click Chemistry Reaction with the Azide-Functionalized Protein

  • Payload Preparation: Dissolve the alkyne-functionalized payload in DMSO to a stock concentration of 10 mM.

  • Catalyst Preparation (for CuAAC): Prepare a stock solution of copper(II) sulfate (B86663) (CuSO4) and a copper-chelating ligand (e.g., THPTA) in water.

  • Conjugation Reaction (CuAAC): To the azide-functionalized protein, add a 2- to 5-fold molar excess of the alkyne-payload. Add the CuSO4/ligand solution to a final concentration of 50-100 µM copper. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (B8700270) to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using SEC or dialysis to remove unreacted payload and catalyst components.

Protocol 2: One-Pot Conjugation using an NHS Ester-Maleimide Linker (e.g., SMCC)

This protocol describes the conjugation of two proteins, one with accessible amines and the other with a free thiol.

  • Protein Preparation: Ensure the amine-containing protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at 1-5 mg/mL. Ensure the thiol-containing protein is in a thiol-free buffer at a similar concentration. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.

  • Linker Preparation: Immediately before use, dissolve the NHS ester-maleimide linker in DMSO to a concentration of 10 mM.

  • Reaction with Amine-Containing Protein: Add a 10- to 20-fold molar excess of the linker solution to the amine-containing protein.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Quenching and Removal of Excess Linker (Optional but Recommended): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine). Excess linker should be removed via a desalting column.

  • Reaction with Thiol-Containing Protein: Add the thiol-containing protein to the maleimide-activated protein solution.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Quenching: Quench any unreacted maleimide groups by adding a thiol-containing molecule like cysteine.

  • Purification: Purify the final conjugate using SEC or other appropriate chromatography methods.

Visualizing Bioconjugation Workflows

Understanding the sequence of events in a bioconjugation process is crucial for experimental design and troubleshooting. The following diagrams, generated using Graphviz, illustrate key workflows.

PROTAC_Formation_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand Protein of Interest (POI) Ligand (with alkyne handle) PROTAC Final PROTAC Molecule POI_Ligand->PROTAC CuAAC Click Chemistry (Triazole Formation) Linker This compound Intermediate Azide-Linker-E3 Ligand Linker->Intermediate E3_Ligand E3 Ligase Ligand (with COOH) Activated_E3 Activated E3 Ligand (NHS Ester) E3_Ligand->Activated_E3 EDC/NHS Activated_E3->Intermediate Amine Acylation (Amide Bond Formation) Intermediate->PROTAC

Caption: Workflow for the synthesis of a PROTAC molecule using this compound.

ADC_Development_Workflow Start Antibody Selection Linker_Payload Linker & Payload Selection Start->Linker_Payload Conjugation Bioconjugation Linker_Payload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization Purification->Characterization DAR DAR Determination (HIC, MS) Characterization->DAR Purity Purity & Aggregation (SEC) Characterization->Purity In_Vitro In Vitro Evaluation Characterization->In_Vitro Binding Antigen Binding (ELISA, SPR) In_Vitro->Binding Cytotoxicity Cell-based Cytotoxicity Assays In_Vitro->Cytotoxicity In_Vivo In Vivo Evaluation In_Vitro->In_Vivo

Caption: General experimental workflow for the development and characterization of an Antibody-Drug Conjugate (ADC).

Conclusion

The choice of a bifunctional linker is a multifaceted decision that requires careful consideration of the desired properties of the final bioconjugate. This compound offers a compelling combination of features, including high hydrophilicity due to its PEG spacer, and the ability to participate in highly specific and stable "click" chemistry reactions. This makes it an excellent candidate for applications where conjugate stability and reduced aggregation are paramount, such as in the development of PROTACs and next-generation ADCs.

In contrast, traditional linkers like those based on NHS esters and maleimides, while well-established, can present challenges related to reaction specificity (for NHS esters) and conjugate stability (for maleimides). The comparative data and protocols provided in this guide aim to equip researchers with the necessary information to make an informed decision and select the most appropriate linker to advance their bioconjugation projects.

References

Comparative Guide to the Characterization and Validation of Azido-C1-PEG3-C3-NH2 Conjugated Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of products conjugated with Azido-C1-PEG3-C3-NH2, a bifunctional linker, against other common alternatives. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations to aid in the rational design of next-generation bioconjugates and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a versatile polyethylene (B3416737) glycol (PEG)-based linker used in bioconjugation and, notably, in the synthesis of PROTACs.[1][2] Its heterobifunctional nature, featuring a terminal azide (B81097) group and a primary amine group, allows for sequential and orthogonal conjugation strategies. The azide group facilitates "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), offering high specificity and reaction efficiency.[1] The amine group can be readily conjugated to molecules containing carboxylic acids or activated esters to form stable amide bonds.

PROTACs synthesized using such linkers are designed to recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker itself is a critical component, influencing the stability, solubility, and efficacy of the final PROTAC molecule.

Comparative Analysis of PROTAC Linkers

The choice of linker significantly impacts the performance of a PROTAC. Below is a comparative summary of different linker classes, with representative data to illustrate their effects on degradation efficiency (DC50) and maximal degradation (Dmax).

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Characteristics & Performance Insights
PEG-Based PEG3 (similar to this compound)BRD4Cereblon (CRBN)~25-100>90Pros: High solubility, good biocompatibility, and conformational flexibility which can aid in the formation of a stable ternary complex.[3] Cons: Potential for reduced cell permeability and in vivo stability compared to more rigid linkers.
Alkyl/Ether 16-atom alkyl chainEstrogen Receptor α (ERα)von Hippel-Lindau (VHL)~5-50>95Pros: Generally good cell permeability and metabolic stability. Cons: Can be less soluble than PEG linkers, potentially leading to aggregation.
Rigid Piperazine-basedAndrogen Receptor (AR)Cereblon (CRBN)<1>90Pros: Can pre-organize the binding moieties for optimal ternary complex formation, leading to high potency. Improved pharmacokinetic properties are often observed. Cons: Less conformational flexibility, which can sometimes hinder the formation of a productive ternary complex.

Experimental Protocols

Detailed methodologies for the synthesis and validation of PROTACs using this compound are provided below.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Click Chemistry

This protocol describes a two-step synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.

Step 1: Functionalization of a BRD4 Inhibitor with an Alkyne Moiety

  • Dissolve an amine-functionalized BRD4 inhibitor (e.g., a JQ1 derivative) in a suitable solvent such as dimethylformamide (DMF).

  • Add an alkyne-containing activated ester (e.g., propiolic acid NHS ester) in a 1.2 molar excess.

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) to catalyze the reaction.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, purify the alkyne-functionalized BRD4 inhibitor using flash column chromatography.

Step 2: Conjugation with this compound and an E3 Ligase Ligand

  • First, conjugate the amine group of this compound to a Cereblon (CRBN) E3 ligase ligand containing a carboxylic acid (e.g., pomalidomide-acid) via an amide bond formation using a coupling reagent like HATU.

  • Purify the resulting azide-functionalized CRBN ligand.

  • Dissolve the alkyne-functionalized BRD4 inhibitor and the azide-functionalized CRBN ligand in a mixture of t-butanol and water.

  • Add a copper(II) sulfate (B86663) solution and a reducing agent such as sodium ascorbate (B8700270) to generate the Cu(I) catalyst in situ. A copper ligand like TBTA can be included to stabilize the catalyst.[4]

  • Stir the reaction at room temperature for 12-16 hours.

  • Purify the final PROTAC product by reverse-phase HPLC.

  • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot for BRD4 Protein Degradation

This assay quantifies the reduction of BRD4 protein levels in cells treated with the synthesized PROTAC.[5][6]

  • Cell Culture and Treatment:

    • Seed a human cancer cell line expressing BRD4 (e.g., HeLa or MDA-MB-231) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for 24 hours. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to normalize the results.

Protocol 3: Caco-2 Permeability Assay

This assay assesses the ability of the PROTAC to cross the intestinal barrier, a key parameter for oral bioavailability.[7][8]

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • Add the PROTAC solution (typically 10 µM) to the apical (A) side of the Transwell insert.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

    • To assess efflux, also perform the experiment in the B to A direction.

  • Analysis:

    • Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

    • An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Proteasome->PROTAC Recycled Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Validation

This diagram outlines the key steps in the validation of a newly synthesized PROTAC.

PROTAC_Validation_Workflow Synthesis PROTAC Synthesis (e.g., Click Chemistry) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization Cell_Treatment Cell-Based Assay: Treatment of Cancer Cells Characterization->Cell_Treatment Permeability_Assay Permeability Assay (Caco-2) Characterization->Permeability_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Cell_Treatment->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax, Papp) Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and validation.

BRD4 Signaling Pathway

The degradation of BRD4 by a PROTAC can impact downstream signaling pathways, such as the regulation of the MYC oncogene.

BRD4_Signaling BRD4_PROTAC BRD4-Targeting PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Induces Degradation Super_Enhancers Super-Enhancers BRD4->Super_Enhancers Binds to Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 MYC_Gene MYC Gene Super_Enhancers->MYC_Gene Activates Transcription MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Cell_Proliferation Tumor Cell Proliferation MYC_Protein->Cell_Proliferation

Caption: BRD4 signaling and the effect of a PROTAC degrader.

References

In vitro stability studies of the triazole linkage formed by Azido-C1-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Stability of Triazole Linkages: A Comparative Guide

For researchers, scientists, and drug development professionals, the stability of the covalent linkage used in bioconjugation is of paramount importance. The integrity of this linkage directly impacts the efficacy, safety, and pharmacokinetic profile of novel therapeutics such as antibody-drug conjugates (ADCs), PEGylated proteins, and targeted imaging agents. The 1,2,3-triazole linkage, formed via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) from precursors like Azido-C1-PEG3-C3-NH2, has emerged as a gold standard in bioconjugation due to its exceptional stability.[1][2]

This guide provides an objective comparison of the in vitro stability of the triazole linkage with other commonly used bioconjugation linkages, supported by experimental data and detailed protocols for stability assessment.

Comparative Stability of Bioconjugation Linkages

The 1,2,3-triazole ring is an aromatic heterocycle that is remarkably resistant to chemical and enzymatic degradation.[1][3] This inherent stability makes it a superior choice compared to many other linkages used in bioconjugation, which can be susceptible to cleavage in biological environments.[1] While direct quantitative, head-to-head comparisons under identical stress conditions are not extensively documented in the literature, a strong consensus from numerous studies supports the following stability hierarchy:

Triazole > Amide > Maleimide-Thiol Adduct > Ester

The following table summarizes the stability characteristics of these linkages under various in vitro conditions.

Linkage TypeChemical StructureStability under Acidic Conditions (e.g., pH 1-3)Stability under Basic Conditions (e.g., pH 10-13)Stability in Human Plasma (pH 7.4, 37°C)Key Considerations
1,2,3-Triazole Highly StableHighly StableHighly StableExceptionally robust and resistant to hydrolysis, oxidation, reduction, and enzymatic degradation.[1][3] Ideal for applications requiring long-term stability.
Amide StableProne to hydrolysis under strong basic conditions.Generally StableWhile stable, amide bonds can be cleaved by certain proteases. The triazole ring is often used as a more stable bioisostere for the amide bond.[4]
Maleimide-Thiol Adduct Relatively StableProne to hydrolysis of the succinimide (B58015) ring.Susceptible to retro-Michael reaction and thiol exchange with endogenous thiols like albumin and glutathione, leading to payload shedding.[5]The instability of the maleimide-thiol linkage is a significant concern for in vivo applications, potentially leading to off-target toxicity.[5]
Ester Prone to hydrolysis.Prone to hydrolysis.Susceptible to hydrolysis by esterases present in plasma.[6]Often used for prodrugs where cleavage at the target site is desired. Not suitable for applications requiring a stable linkage.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of a bioconjugate linkage, a forced degradation study is the standard approach.[1] This involves subjecting the bioconjugate to a variety of stress conditions and monitoring its degradation over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Forced Degradation Study Protocol

1. Sample Preparation:

  • Prepare a stock solution of the bioconjugate (e.g., a protein conjugated with a small molecule via the triazole linkage formed from this compound) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Incubate the bioconjugate solution with an equal volume of 0.2 M HCl (final concentration 0.1 M HCl) at a controlled temperature (e.g., 37°C or 60°C).

  • Basic Hydrolysis: Incubate the bioconjugate solution with an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH) at a controlled temperature (e.g., 37°C or 60°C).

  • Oxidative Stress: Treat the bioconjugate solution with hydrogen peroxide to a final concentration of 1-3% and incubate at room temperature.

  • Thermal Stress: Incubate the bioconjugate solution in a neutral buffer (e.g., PBS, pH 7.4) at an elevated temperature (e.g., 60-80°C).

  • Plasma Stability: Incubate the bioconjugate in human plasma at 37°C.

3. Time Points:

  • Collect aliquots of the stressed samples at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Immediately quench the degradation reaction by neutralizing the pH (for acidic and basic hydrolysis) or by adding a quenching agent (e.g., catalase for oxidative stress). For plasma samples, precipitate proteins using an organic solvent like acetonitrile.

  • Store the samples at -20°C or -80°C until analysis.

4. Analytical Method: HPLC-MS Analysis

  • Instrumentation: A reverse-phase HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C4 or C18 column suitable for protein or bioconjugate separation.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of the intact bioconjugate from its degradation products.

  • Detection: UV absorbance at 280 nm (for protein) and mass spectrometry to identify the intact bioconjugate and any degradation products.

5. Data Analysis:

  • Quantify the peak area of the intact bioconjugate at each time point.

  • Plot the percentage of the intact bioconjugate remaining versus time for each stress condition.

  • If applicable, calculate the degradation rate constant (k) and the half-life (t½) of the bioconjugate under each condition.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and stability relationships, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Bioconjugate Stock Solution (e.g., in PBS, pH 7.4) acid Acidic Hydrolysis (0.1 M HCl, 37°C) prep->acid Incubate base Basic Hydrolysis (0.1 M NaOH, 37°C) prep->base Incubate oxidation Oxidative Stress (3% H2O2, RT) prep->oxidation Incubate plasma Plasma Incubation (Human Plasma, 37°C) prep->plasma Incubate sampling Aliquots at Time Points (0, 1, 4, 8, 24, 48, 72h) acid->sampling base->sampling oxidation->sampling plasma->sampling quench Quench Reaction sampling->quench hplc RP-HPLC-MS Analysis quench->hplc data Data Analysis (% Intact vs. Time, t½) hplc->data G cluster_stability cluster_properties Triazole Triazole Amide Amide Triazole->Amide More Stable Triazole_prop Resistant to hydrolysis, oxidation, reduction, and enzymes Triazole->Triazole_prop Maleimide Maleimide Amide->Maleimide More Stable Amide_prop Generally stable but susceptible to proteases Amide->Amide_prop Ester Ester Maleimide->Ester More Stable Maleimide_prop Prone to retro-Michael reaction and thiol exchange Maleimide->Maleimide_prop Ester_prop Susceptible to chemical and enzymatic hydrolysis Ester->Ester_prop

References

A Head-to-Head Comparison of Short PEG Linkers in ADC Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker, which connects the monoclonal antibody to the potent cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, and ultimately, its therapeutic index.[1] Polyethylene glycol (PEG) linkers have become a valuable tool to modulate the physicochemical and pharmacological properties of ADCs.[2] This guide provides an in-depth, objective comparison of different short PEG linkers in ADC development, supported by experimental data and detailed methodologies to inform rational ADC design.

The Impact of PEG Linker Length on ADC Performance

The length of the PEG chain in a linker is a critical parameter that can be fine-tuned to optimize an ADC's performance.[2] Shorter PEG linkers are often investigated to balance hydrophilicity, stability, and payload release kinetics.[3][4]

Physicochemical Properties and In Vitro Performance

The incorporation of a hydrophilic PEG linker can significantly enhance the aqueous solubility and reduce the aggregation propensity of ADCs, especially those with hydrophobic payloads.[1][2][5] This is in contrast to more hydrophobic linkers, which can contribute to ADC aggregation, potentially leading to faster clearance and immunogenicity.[1] While a general trend suggests that longer PEG chains lead to increased hydrophilicity, even short PEG linkers can impart beneficial properties.

Table 1: Comparison of Physicochemical Properties and In Vitro Stability of Short PEG Linkers

Linker TypeHydrophilicityIn Vitro Plasma StabilityKey ObservationsReference(s)
Non-PEGylated (e.g., SMCC) LowModerate to HighThe hydrophobic nature can contribute to aggregation. Stability is dependent on the conjugation chemistry.[1]
Short PEG (e.g., PEG4, PEG8) ModerateHighImproves solubility and reduces aggregation compared to non-PEGylated linkers. Generally exhibits good plasma stability.[6]
Longer PEG (e.g., PEG12, PEG24) HighHighFurther enhances hydrophilicity. May sometimes lead to a decrease in in vitro cytotoxicity compared to shorter PEG linkers.[2][7]
In Vitro Cytotoxicity

The in vitro potency of an ADC is a crucial indicator of its potential therapeutic efficacy. The choice of linker can influence how efficiently the ADC is internalized and the payload is released. Generally, increasing the PEG linker length can sometimes be accompanied by a decrease in in vitro cytotoxicity.[2]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different PEG Linkers

Linker-PayloadTarget Cell LineIC50Key ObservationsReference(s)
ZHER2-SMCC-MMAE (No PEG) NCI-N87, BT-474Lower IC50Exhibited the highest in vitro cytotoxicity in this series.[8]
ZHER2-PEG4K-MMAE NCI-N87, BT-4744.5-fold higher IC50 than no PEGThe introduction of a long PEG chain reduced in vitro cytotoxicity.[8][9]
ZHER2-PEG10K-MMAE NCI-N87, BT-47422-fold higher IC50 than no PEGA longer PEG chain led to a further reduction in in vitro cytotoxicity.[8][9]
αCD30-MMAE with varying PEG lengths CD30+ lymphoma linesComparable EC50sIn this study, PEG inclusion (up to PEG24) had no significant effect on conjugate potency.[7]

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental setups, including the antibody, payload, and cell lines used.

Pharmacokinetics and In Vivo Efficacy

PEGylation is well-known to enhance the pharmacokinetic properties of bioconjugates.[2] Increasing the PEG linker length generally leads to a longer plasma half-life and lower clearance rates.[1][2][7][10] This is attributed to the increased hydrodynamic radius and reduced non-specific interactions.[1][2] However, there appears to be a threshold effect, where beyond a certain PEG length, further increases do not significantly impact clearance.[7][10] One study found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage in this parameter.[2][7] Interestingly, one study observed that a short PEG8 linker led to faster blood clearance compared to its non-PEGylated counterpart, which was beneficial for immuno-PET imaging applications.[11]

Improved pharmacokinetics often translates to better in vivo efficacy, as the prolonged circulation allows for greater accumulation of the ADC in the tumor.[2]

Table 3: Comparison of Pharmacokinetic Parameters and In Vivo Efficacy

LinkerAnimal ModelPlasma Half-life (t½)Clearance (CL)In Vivo EfficacyReference(s)
Non-PEGylated RatShorterHigher-[7]
PEG < 8 RatIncreases with PEG lengthDecreases with PEG lengthTolerability issues at high doses.[7]
PEG ≥ 8 RatPlateauedLow and plateauedImproved tolerability and wider therapeutic window.[7]
ZHER2-SMCC-MMAE (No PEG) Mouse19.6 min-Less effective tumor growth inhibition.[8]
ZHER2-PEG4K-MMAE Mouse2.5-fold increase vs no PEG-Improved tumor therapeutic ability.[8][9]
ZHER2-PEG10K-MMAE Mouse11.2-fold increase vs no PEG-Most ideal tumor therapeutic ability in the study.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different ADC linker technologies.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.[12]

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[12]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[12]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[12]

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.[12]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts.[12][13]

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.[14]

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.[14]

  • ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload in cell culture medium.[14]

  • Add the treatments to the cells and incubate for a defined period (e.g., 72-96 hours).[14]

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.[12]

Methodology:

  • Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).[12]

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[12]

  • Process the blood samples to isolate plasma.[12]

  • Quantify the concentration of the total antibody and the intact ADC in the plasma samples using methods like ELISA or LC-MS.

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Visualizing ADC Mechanisms and Workflows

ADC Mechanism of Action

The general mechanism of action for an ADC involves several key steps, from binding to the target cell to the ultimate release of the cytotoxic payload.[15]

ADC_Mechanism_of_Action ADC 1. ADC in Circulation Binding 2. Binding to Target Antigen on Tumor Cell ADC->Binding Targeting Internalization 3. Internalization via Endocytosis Binding->Internalization Endosome 4. Trafficking to Endosome Internalization->Endosome Lysosome 5. Fusion with Lysosome Endosome->Lysosome Payload_Release 6. Payload Release (e.g., via protease cleavage) Lysosome->Payload_Release Acidic pH & Proteases Cytotoxicity 7. Induction of Cell Death Payload_Release->Cytotoxicity e.g., Microtubule Disruption ADC_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50) PK_Study Pharmacokinetics (PK) Study Cytotoxicity->PK_Study Plasma_Stability Plasma Stability Assay Plasma_Stability->PK_Study Bystander_Effect Bystander Effect Assay Bystander_Effect->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study Candidate_Selection Candidate Selection Toxicity_Study->Candidate_Selection

References

Structural Confirmation of Azido-C1-PEG3-C3-NH2 Derivatives via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and confirmation of synthetic molecules, including bifunctional linkers like Azido-C1-PEG3-C3-NH2, which are crucial components in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). This guide provides a comparative overview of the expected NMR data for this compound and its alternatives, supported by experimental protocols and data interpretation guidelines.

Introduction to NMR-Based Structural Confirmation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule. By analyzing chemical shifts, signal multiplicities, and integration values, researchers can confirm the presence of specific functional groups and the overall structure of a synthesized compound. For bifunctional linkers, NMR is critical to verify the successful incorporation of the two terminal functionalities (e.g., an azide (B81097) and an amine group) and the integrity of the polyethylene (B3416737) glycol (PEG) spacer.

Predicted NMR Data for this compound

While specific, experimentally acquired spectra for this compound are not widely published, a representative dataset can be predicted based on known chemical shifts for similar structures. The expected ¹H and ¹³C NMR chemical shifts are summarized in Table 1. These values are essential for verifying the identity and purity of the target molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Structure Fragment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Azide TerminusN₃ -CH₂-~ 3.3 - 3.4~ 50 - 51
PEG Backbone-O-CH₂ -CH₂ -O-~ 3.6 - 3.7~ 70 - 71
Amine Terminus-CH₂-CH₂ -NH₂~ 2.8 - 3.0~ 40 - 42
Amine Terminus-CH₂-CH₂-NH₂ ~ 1.5 - 2.5 (broad)-
Propyl Linker-PEG-O-CH₂-CH₂ -CH₂ -NH₂~ 1.7 - 1.9~ 30 - 33
Methylene LinkerN₃-CH₂ -PEG-~ 3.5 - 3.6~ 68 - 70

Comparison with Alternative Bifunctional Linkers

The choice of a bifunctional linker is critical for the efficacy of the final conjugate. Table 2 provides a comparison of the characteristic NMR signals for this compound with other commonly used PEG-based linkers. This comparison aids in the identification of specific linkers and in quality control processes.

Table 2: Comparative ¹H and ¹³C NMR Data for Bifunctional PEG Linkers

Linker Type Terminal Group 1 Characteristic ¹H Shift (ppm) Characteristic ¹³C Shift (ppm) Terminal Group 2 Characteristic ¹H Shift (ppm) Characteristic ¹³C Shift (ppm)
Azido-PEG-Amine Azide (-CH₂-N₃)~ 3.3 - 3.4~ 50 - 51Amine (-CH₂-NH₂)~ 2.8 - 3.0~ 40 - 42
Alkyne-PEG-Amine Alkyne (-C≡CH)~ 2.4 - 2.5~ 70-80 (alkynyl C)Amine (-CH₂-NH₂)~ 2.8 - 3.0~ 40 - 42
Maleimide-PEG-NHS Ester Maleimide~ 6.7 (alkene)~ 134 (alkene), ~170 (carbonyl)NHS Ester-~ 169 (carbonyl)
DBCO-PEG-Amine DBCO~ 7.2 - 7.6 (aromatic)~ 120-150 (aromatic/alkynyl)Amine (-CH₂-NH₂)~ 2.8 - 3.0~ 40 - 42

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

4.1. Sample Preparation

  • Weigh 5-10 mg of the purified linker into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). DMSO-d₆ can be particularly useful for observing exchangeable protons like those in hydroxyl and amine groups.[1]

  • Ensure the sample is fully dissolved by gentle vortexing or sonication.

4.2. NMR Data Acquisition

  • Acquire a ¹H NMR spectrum. A standard pulse sequence is typically sufficient. Pay close attention to the large signal from the PEG backbone and consider the presence of ¹³C satellite peaks, which can sometimes be mistaken for impurities.[2][3]

  • Acquire a ¹³C NMR spectrum. A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard for obtaining singlets for each unique carbon, simplifying the spectrum.

  • (Optional) For unambiguous assignment of proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

4.3. Data Analysis

  • Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons corresponding to the different structural motifs (azide terminus, PEG backbone, amine terminus).

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure based on their chemical shifts, multiplicities, and (if available) 2D correlation data.

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for the structural confirmation of bifunctional linkers using NMR spectroscopy.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation cluster_decision Outcome Synthesis Synthesize Linker Purification Purify Linker Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep DataAcquisition 1H & 13C NMR Acquisition SamplePrep->DataAcquisition Processing Spectral Processing DataAcquisition->Processing Assignment Peak Assignment Processing->Assignment Confirmation Structural Confirmation Assignment->Confirmation Proceed Proceed to Conjugation Confirmation->Proceed Structure Confirmed Revisit Re-synthesize / Re-purify Confirmation->Revisit Discrepancies Found

References

Safety Operating Guide

Proper Disposal of Azido-C1-PEG3-C3-NH2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Azido-C1-PEG3-C3-NH2, a bifunctional linker containing a terminal azide (B81097) group. Adherence to these procedures is critical to mitigate the risks associated with azide compounds, which are known for their potential toxicity and explosive nature under certain conditions.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are familiar with the hazards of organic azides. A thorough review of your institution's specific safety protocols and the product's Safety Data Sheet (SDS), if available, is mandatory.

Key Hazards:

  • Formation of Explosive Metal Azides: Azides can react with heavy metals such as lead, copper, silver, and mercury to form highly shock-sensitive and explosive metal azides. This is a primary concern for plumbing and equipment.[2][3][4]

  • Formation of Hydrazoic Acid: Contact with acids can lead to the formation of hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.[1][4]

  • Toxicity: Azide compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[4][5]

  • Thermal and Shock Sensitivity: Organic azides can be sensitive to heat, light, friction, and shock, which can lead to violent decomposition.[1][5]

Personal Protective Equipment (PPE):

PPE ItemSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile). For high-toxicity azides, consider double-gloving or using Silver Shield gloves under nitrile gloves.
Eye Protection Safety glasses or splash goggles must be worn at all times.[2]
Body Protection A flame-resistant lab coat is required.[2]
Additional All handling of azides and their waste should be conducted in a certified chemical fume hood. A blast shield may be necessary for reactions with known or expected explosive potential.[2]

Waste Segregation and Collection

Proper segregation of azide-containing waste is the first and most critical step in safe disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled waste container for all materials contaminated with this compound. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

  • Labeling: The waste container must be labeled as "Azide Waste" and should list all chemical constituents.[1][6]

  • Incompatible Materials: NEVER mix azide waste with the following:

    • Acids: To prevent the formation of hydrazoic acid.[1][4]

    • Heavy Metals or their salts: To prevent the formation of explosive metal azides.[1][3]

    • Halogenated Solvents (e.g., dichloromethane, chloroform): Can form extremely unstable di- and tri-azidomethane.[1][5]

  • Utensils: Do not use metal spatulas or other metal utensils when handling azides. Use plastic or ceramic spatulas instead.

G cluster_generation Waste Generation cluster_incompatible Incompatible Waste Streams (Keep Separate) Azido-C1-PEG3-C3-NH2_Waste Azido-C1-PEG3-C2-NH2 (Solutions, Contaminated Materials) Waste_Container Designated 'Azide Waste' Container Azido-C1-PEG3-C3-NH2_Waste->Waste_Container Collect in Acidic_Waste Acidic Waste Heavy_Metal_Waste Heavy Metal Waste Halogenated_Waste Halogenated Solvents

Caption: Waste Segregation Workflow for this compound.

Chemical Deactivation (Quenching) Protocol

For dilute aqueous solutions (≤5%) of azide waste, chemical deactivation is the recommended procedure to render the waste non-hazardous before final disposal. This process must be performed by trained personnel in a chemical fume hood.[2][4] The following protocol is based on the reaction of azides with nitrous acid.[7][8]

Materials:

  • Aqueous azide waste (concentration ≤ 5%)

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Stir plate and stir bar

  • Three-necked flask equipped with a dropping funnel and a gas outlet to the fume hood exhaust

  • Starch-iodide paper

Experimental Protocol:

  • Setup: In a certified chemical fume hood, place the dilute aqueous azide waste into the three-necked flask with a stir bar.

  • Addition of Sodium Nitrite: While stirring, add the 20% sodium nitrite solution. Use a ratio of approximately 1.5 grams of sodium nitrite for every gram of azide in the waste solution (this represents about a 40% excess).[4][8]

  • Acidification (CRITICAL STEP): Slowly and carefully, add the 20% sulfuric acid solution dropwise from the addition funnel. Continue adding acid until the solution is acidic to pH paper and gas evolution ceases.[7][9] WARNING: The order of addition is critical. Acid must be added to the azide/nitrite mixture. Reversing this order will generate highly toxic and explosive hydrazoic acid. [4]

  • Verification of Completion: Test the solution for the presence of excess nitrite by touching a drop of the solution to starch-iodide paper. A blue color indicates that the decomposition of the azide is complete.[8]

  • Neutralization: Once the reaction is complete, neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9 before final disposal as regular aqueous waste.[2]

G start Start: Dilute Azide Waste (≤5%) add_nitrite 1. Add 20% Sodium Nitrite Solution (1.5g per 1g azide) start->add_nitrite add_acid 2. Slowly Add 20% Sulfuric Acid (Dropwise until acidic) add_nitrite->add_acid check_completion 3. Test with Starch-Iodide Paper add_acid->check_completion warning CRITICAL: Acid must be added AFTER Nitrite add_acid->warning check_completion->add_acid No Color (Incomplete) neutralize 4. Neutralize to pH 6-9 check_completion->neutralize Blue Color (Complete) dispose 5. Dispose as Aqueous Waste neutralize->dispose

References

Personal protective equipment for handling Azido-C1-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Azido-C1-PEG3-C3-NH2, a PROTAC (Proteolysis Targeting Chimera) linker used in targeted protein degradation research.[1][2] Due to the presence of an azide (B81097) functional group, this compound requires strict adherence to safety protocols to mitigate potential hazards, including explosive decomposition and toxicity.[3][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile (inner) and chemical-resistant (outer, e.g., butyl rubber) gloves.Provides a robust barrier against skin absorption and chemical exposure.[5][6]
Eye Protection Chemical splash goggles. A face shield is required when there is a risk of splashing.Protects against accidental splashes that could cause severe eye damage.[3][4][6]
Body Protection Flame-resistant lab coat. A chemical-resistant apron is recommended for larger quantities.Shields the body from spills and contamination.[3][5]
Respiratory Protection All work should be conducted in a certified chemical fume hood.Prevents inhalation of potentially harmful dust or aerosols.[3][4][5]
Footwear Fully enclosed, chemical-resistant shoes.Protects feet from spills.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.[5]

  • Fume Hood Preparation: Ensure the chemical fume hood is certified and free of unnecessary equipment and chemicals.[3][4] Position the sash as low as possible.[3][4]

  • Blast Shield: For all reactions involving azides, conduct the experiment behind a blast shield.[3][4]

  • Gather Materials: Use non-metal (e.g., plastic or glass) spatulas for weighing and transferring the compound to avoid the formation of shock-sensitive metal azides.[3][7] Avoid using ground glass joints where possible, as friction can lead to explosive decomposition.[7]

Execution:

  • Weighing and Transfer: Carefully weigh the required amount of this compound within the fume hood.

  • Solvent Selection: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form explosive organic azides.[3][7]

  • Reaction Setup: Clearly label all reaction vessels.[3][4] If heating is necessary, do so with extreme caution and appropriate safety measures.[5]

  • Monitoring: Continuously monitor the reaction for any signs of instability. Do not work alone.[4]

Post-Experiment:

  • Quenching: If necessary, quench the reaction carefully according to established laboratory procedures for azide compounds.

  • Work-up: Avoid concentrating azide-containing mixtures via rotary evaporation or distillation.[3][4]

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of highly explosive metal azides in plumbing.

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including contaminated PPE, weigh boats, and absorbent materials, in a designated and clearly labeled hazardous waste container for azide waste.[7]
Liquid Waste - NEVER pour azide-containing solutions down the drain.[6] - Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container for azide waste. - Keep azide waste separate from other chemical waste streams.[5][7]
Deactivation (for Sodium Azide solutions) For aqueous solutions containing sodium azide, a deactivation procedure can be followed. This involves the addition of a 20% aqueous solution of sodium nitrite (B80452) followed by the gradual addition of a 20% aqueous solution of sulfuric acid until the mixture is acidic.[6] This procedure should only be performed by trained personnel in a chemical fume hood.[6] The resulting solution must be neutralized to a pH of 6-9 before being collected as hazardous waste.[6]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is required.

IncidentProcedure
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Spill For small spills within a fume hood, carefully sweep up solid material to avoid dust formation or use an absorbent material for solutions.[7] Collect all contaminated materials in a designated azide waste container.[7] For larger spills, evacuate the area and contact emergency services.

Experimental Workflow and Safety Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_exec Execution cluster_post Post-Experiment & Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Prepare Fume Hood & Blast Shield prep1->prep2 prep3 Gather Non-Metal Tools prep2->prep3 exec1 Weigh & Transfer in Hood prep3->exec1 exec2 Use Non-Halogenated Solvents exec1->exec2 exec3 Label & Monitor Reaction exec2->exec3 post1 Quench Reaction (if needed) exec3->post1 emergency Follow Emergency Procedures exec3->emergency post2 Segregate Azide Waste post1->post2 post3 Dispose via Hazardous Waste Stream post2->post3 post3->emergency

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。